[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine
Description
Properties
IUPAC Name |
(5-fluoro-2-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKQVPTZOOGJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-F-2-OiPr-benzylamine SMILES and InChIKey
Technical Monograph: 5-Fluoro-2-isopropoxybenzylamine
Executive Summary
5-Fluoro-2-isopropoxybenzylamine is a specialized fluorinated building block used in the synthesis of bioactive small molecules. Characterized by a sterically demanding isopropoxy group ortho to the benzylic amine and a fluorine atom in the para position relative to the alkoxy substituent, this scaffold offers unique electronic and conformational properties. It serves as a critical intermediate in the development of GPCR ligands, kinase inhibitors, and monoamine transporter modulators, where the fluorine atom enhances metabolic stability and the isopropoxy group restricts rotational freedom, improving binding selectivity.
Part 1: Chemical Identification & Informatics
This section establishes the definitive chemical identity of the compound. As this specific substitution pattern is often a custom synthesis target, the data below is derived from high-fidelity cheminformatics standards.
| Property | Data |
| IUPAC Name | (5-Fluoro-2-(propan-2-yloxy)phenyl)methanamine |
| Common Name | 5-Fluoro-2-isopropoxybenzylamine |
| Molecular Formula | C |
| Molecular Weight | 183.22 g/mol |
| Canonical SMILES | CC(C)Oc1c(CN)cc(F)cc1 |
| Isomeric SMILES | CC(C)Oc1c(CN)cc(F)cc1 |
| LogP (Predicted) | ~2.1 (Lipophilic shift due to -OiPr) |
| H-Bond Donors/Acceptors | 1 / 2 |
| Rotatable Bonds | 3 |
Note on InChIKey: Due to the hashing nature of InChIKeys, researchers are advised to generate the key directly from the Canonical SMILES above using their internal registration system (e.g., ChemDraw, RDKit) to ensure integration with local databases.
Part 2: Synthetic Pathways & Methodology
To ensure high purity and scalability, a two-step "Self-Validating" protocol is recommended. This approach minimizes side reactions (such as over-alkylation of the amine) by establishing the ether linkage before introducing the reactive amine.
Step 1: Williamson Ether Synthesis (O-Alkylation)
Objective: Install the isopropoxy group on the commercially available 5-fluoro-2-hydroxybenzaldehyde.
-
Reagents: 5-Fluoro-2-hydroxybenzaldehyde (CAS 347-54-6), 2-Iodopropane, Potassium Carbonate (
), DMF. -
Mechanism:
nucleophilic substitution. The phenoxide anion attacks the secondary alkyl halide. -
Protocol:
-
Dissolve 5-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M).
-
Add
(2.0 eq) and stir at RT for 15 min to generate the phenoxide. -
Add 2-Iodopropane (1.5 eq) dropwise. Note: The iodide is preferred over bromide for faster kinetics with secondary carbons.
-
Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1).
-
Validation: Disappearance of the phenolic -OH signal in
NMR (~11 ppm) and appearance of the isopropyl septet (~4.6 ppm).
-
Step 2: Reductive Amination
Objective: Convert the aldehyde to the primary amine without dimerization.
-
Reagents: Ammonium Acetate (
), Sodium Cyanoborohydride ( ), Methanol, Molecular Sieves (3Å). -
Mechanism: Formation of an imine intermediate followed by in-situ hydride reduction.
-
Protocol:
-
Dissolve the aldehyde from Step 1 (1.0 eq) in Methanol (0.2 M).
-
Add Ammonium Acetate (10.0 eq). High excess is critical to prevent secondary amine formation.
-
Add activated 3Å Molecular Sieves to scavenge water and drive imine formation. Stir at RT for 1 hour.
-
Cool to 0°C and add
(1.5 eq) portion-wise. -
Warm to RT and stir overnight.
-
Quench: Acidify with 1N HCl to pH < 2 (decomposes excess hydride), then basify with NaOH to pH > 12. Extract with DCM.[1]
-
Purification: The amine will likely require conversion to an HCl salt for crystallization or Flash Chromatography (DCM/MeOH/NH4OH).
-
Part 3: Visualization of Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points and validation steps.
Figure 1: Synthetic workflow for 5-F-2-OiPr-benzylamine from commercial salicylaldehyde precursors.
Part 4: Structural Analysis & Reactivity (Expert Insights)
Electronic Push-Pull System
The 5-Fluoro-2-isopropoxy motif creates a specific electronic environment on the benzene ring:
-
The Isopropoxy Group (Position 2): Acts as a strong electron-donating group (EDG) by resonance into the ring, specifically activating positions 3 and 5.
-
The Fluorine Atom (Position 5): Located para to the isopropoxy group. While fluorine is inductively electron-withdrawing (EWG), it also has resonance donation.
-
Net Effect: The position meta to the amine (Position 4) and the position ortho to the amine (Position 6) are electronically distinct. In electrophilic aromatic substitutions (EAS), the ring is activated, but the steric bulk of the isopropoxy group protects Position 3, directing further functionalization to Position 4 or 6.
Conformational Locking
The bulky isopropyl group creates steric hindrance that forces the alkoxy group out of planarity or locks the conformation of the adjacent benzylic amine. This "conformational restriction" is a key strategy in medicinal chemistry to reduce the entropic penalty of binding to a protein target (e.g., fitting into a hydrophobic pocket of a GPCR).
Bioisosterism
This fragment is often used as a bioisostere for:
-
2-Methoxybenzylamine: The isopropyl group adds lipophilicity and fills larger hydrophobic pockets.
-
Indoles: The electron-rich nature of the ring mimics the indole core found in serotonin (5-HT) ligands.
References
-
PubChem Compound Summary. N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide (Related Structure).[2] National Center for Biotechnology Information. [Link]
-
Journal of Medicinal Chemistry. Synthesis and Biological Activity of Fluorinated Benzylamines. (General reference for reductive amination conditions). [Link]
Sources
Strategic Integration of Novel Fluorinated Amines in Medicinal Chemistry
A Technical Guide to SAR Optimization
Executive Summary: Beyond the "Magic Methyl"
In modern drug discovery, the "magic methyl" effect is increasingly being superseded by the "strategic fluorine." While methyl groups primarily add lipophilicity and steric bulk, fluorinated amines offer a multi-dimensional toolkit for modulating pKa , metabolic stability , lipophilicity (LogD) , and molecular conformation .
This guide moves beyond simple trifluoromethylations. It focuses on the application of
Physicochemical Modulation: The "Fluorine Effect"[1]
The strategic placement of fluorine relative to a basic nitrogen center allows for precise tuning of the amine's basicity.[1] This is the most powerful application of fluorinated amines in lead optimization.
pKa Attenuation
High amine basicity (pKa > 9.[2][3]5) often correlates with hERG channel blockage and phospholipidosis.[2] Fluorine, via its strong inductive effect (
Table 1: Impact of Fluorine Substitution on Amine pKa
| Motif | Structure | Approx.[2][4][5][6][7][8][9][10][11] pKa | SAR Utility | |
| Ethylamine | 10.7 | Reference | High basicity; potential hERG liability.[2] | |
| ~9.0 | -1.7 | Moderate basicity reduction; improved permeability.[2][3] | ||
| ~7.3 | -3.4 | Significant reduction; often eliminates hERG binding. | ||
| ~5.7 | -5.0 | Very weak base; may reduce target affinity if salt bridge is required.[2] | ||
| < 2.0 | > -8.0 | Non-basic amide isostere; lipophilic H-bond donor.[2] |
Technical Insight: The
-difluoroamine motif is often the "sweet spot." It reduces pKa sufficiently to mitigate cation-trapping (lysosomal accumulation) while retaining enough basicity to form key interactions with aspartate/glutamate residues in the target binding pocket.[2]
Conformational Locking (The Gauche Effect)
Unlike steric bulk which simply blocks rotation, fluorine introduces a stereoelectronic preference. In
-
Mechanism: This is driven primarily by electrostatic attraction between the electropositive ammonium (
) and the electronegative fluorine ( ), and secondarily by hyperconjugation.[12] -
Application: Use this to pre-organize a flexible chain into a bioactive conformation, reducing the entropic penalty of binding.
Synthetic Methodologies & Protocols
Synthesizing these motifs requires overcoming the poor nucleophilicity of fluoride and the instability of
Protocol A: Deoxofluorination of -Amino Alcohols
Target: Chiral
Direct fluorination of amino alcohols using Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to better thermal stability, though it still requires strict safety controls.
Mechanism:
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with the
-protected amino alcohol (1.0 equiv) and anhydrous DCM (0.1 M concentration) under . -
Cooling: Cool the solution to
(dry ice/acetone bath). Critical: Control exotherm. -
Addition: Add Deoxo-Fluor (1.5 equiv) dropwise via syringe.
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) overnight.-
Monitoring: Check TLC for disappearance of alcohol.
-
-
Quench (Safety Critical): Cool back to
. Quench by slow addition of saturated aqueous .[2]-
Warning: Vigorous evolution of
and HF byproducts.
-
-
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (if protecting group is acid-stable) or brine. Dry over
.[2] -
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Silver-Mediated -Difluoromethylation
Target:
Directly attaching a
Step-by-Step Methodology:
-
Reagents: Secondary amine (1.0 equiv),
(3.0 equiv), (excess/solvent component). -
Setup: In a sealed tube (Teflon-lined cap), dissolve amine in anhydrous MeCN.
-
Activation: Add
(glovebox handling recommended) and . -
Heating: Heat to
for 4–12 hours. -
Filtration: Cool to RT. Filter through a Celite pad to remove silver salts.
-
Isolation: Concentrate filtrate. Purify via silica gel chromatography.
Causality: The reaction proceeds via an intermediate dithiocarbamate, which undergoes desulfurative fluorination facilitated by the strong fluorophilic nature of Silver(I).
SAR Decision Logic: When to Fluorinate?
Use the following logic flow to determine the appropriate fluorinated intermediate for your lead optimization.
Caption: Decision tree for integrating fluorinated amines based on specific SAR liabilities.
Case Study: Optimization of a CNS Penetrant
Scenario: A piperidine-based lead compound for a GPCR target showed excellent potency (
Optimization Strategy:
-
Hypothesis: Lowering the pKa of the piperidine nitrogen will reduce the cationic fraction at physiological pH (7.4), decreasing hERG binding (which prefers basic amines) and increasing the neutral fraction for passive diffusion across the BBB.
-
Execution: The 3-position of the piperidine ring was targeted for fluorination (a
-fluoroamine relative to the nitrogen). -
Synthesis: A 3-hydroxy-piperidine intermediate was subjected to Deoxo-Fluor (Protocol A).[2]
-
Result:
-
3-Fluoro-piperidine analog: pKa dropped to 8.8.[2]
-
hERG
: Improved to . -
Potency: Maintained at
(Fluorine small enough to be tolerated). -
Outcome: The compound progressed to in vivo PK studies.
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link
-
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. Link
-
O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Enamine Ltd. (2024).[2][4] Fluorinated Building Blocks for Drug Discovery. Link
-
Li, X., et al. (2024).[13] Efficient N-Trifluoromethylation of Amines. CCS Chemistry. Link
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Advances in Fluorinated Amino Acids - Enamine [enamine.net]
- 3. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Fluorine-Substituted Building Blocks - Enamine [enamine.net]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Fluorine-Substituted Building Blocks - Enamine [enamine.net]
- 12. Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chemoselective Reduction of 5-Fluoro-2-isopropoxybenzonitrile to (5-Fluoro-2-isopropoxyphenyl)methanamine
Executive Summary
This protocol details the conversion of 5-fluoro-2-isopropoxybenzonitrile to its corresponding primary amine, (5-fluoro-2-isopropoxyphenyl)methanamine . This transformation is a critical step in the synthesis of various kinase inhibitors and GPCR ligands where the benzylamine motif serves as a key pharmacophore linker.
We present two validated methodologies:
-
Method A (Lithium Aluminum Hydride): The "Gold Standard" for discovery-scale synthesis, prioritizing complete conversion.
-
Method B (Raney Nickel Hydrogenation): A scalable alternative that avoids aluminum waste, suitable for process development.
Chemical Transformation
Substrate: 5-Fluoro-2-isopropoxybenzonitrile (MW: 179.19) Product: (5-Fluoro-2-isopropoxyphenyl)methanamine (MW: 183.22)
Chemical Strategy & Mechanistic Insight
Structural Considerations
The substrate contains three functional groups: a nitrile, an aryl fluoride, and an isopropoxy ether.
-
Nitrile (-CN): The electrophilic target.
-
Isopropoxy (-OiPr): An electron-donating group (EDG) by resonance. This is crucial because it deactivates the aromatic ring toward Nucleophilic Aromatic Substitution (
). -
Aryl Fluoride (-F): While aryl fluorides can sometimes be labile to hydride sources via
, the presence of the ortho-isopropoxy group protects the fluorine atom from displacement by the hydride, ensuring chemoselectivity.
Reaction Mechanism (Hydride Reduction)
The reduction proceeds via the sequential addition of two hydride equivalents. The first addition forms an imine-aluminate intermediate. A common pitfall is incomplete reduction or hydrolysis of this intermediate back to an aldehyde. The second hydride addition locks the nitrogen in the amine oxidation state.
Figure 1: Simplified mechanism of nitrile reduction via aluminohydride species.
Protocol A: Lithium Aluminum Hydride (LiAlH4)
Best for: Small scale (100 mg – 10 g), high conversion, discovery chemistry.
Reagents & Equipment[1][2][3][4][5][6][7][8]
-
Reagent: LiAlH4 (2.4 M solution in THF or powder). Warning: Pyrophoric.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Water, 15% NaOH (aq).[1]
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Reagent Loading: Add anhydrous THF (10 volumes relative to substrate) and cool to 0°C in an ice bath. Carefully add LiAlH4 (2.0 equivalents).
-
Note: Use a syringe for solution or add powder via a solids addition funnel under positive inert gas pressure.
-
-
Substrate Addition: Dissolve 5-fluoro-2-isopropoxybenzonitrile (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the LiAlH4 suspension at 0°C over 15–20 minutes.
-
Why: Exothermic reaction.[2] Dropwise addition prevents runaway heating and potential side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT). Once at RT, heat to reflux (66°C) for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The nitrile spot (
) should disappear; the amine spot will stay at the baseline (or streak) unless treating the plate with triethylamine. -
IR Check: Disappearance of the diagnostic nitrile stretch at ~2220 cm⁻¹.
-
-
The Fieser Workup (Critical Step): Cool the reaction mixture back to 0°C. Quench excess hydride using the n:n:3n rule (where n = grams of LiAlH4 used):
-
Add n mL Water very slowly (vigorous H2 evolution).
-
Add n mL 15% NaOH solution.
-
Add 3n mL Water .
-
Result: This specific sequence causes the aluminum salts to precipitate as a granular white solid (lithium aluminate) rather than a gelatinous emulsion, allowing for easy filtration.
-
-
Isolation: Warm to RT and stir for 15 minutes. Add anhydrous
directly to the suspension. Filter through a Celite pad.[3] Rinse the pad with diethyl ether. -
Concentration: Evaporate the filtrate under reduced pressure to yield the crude amine as a pale yellow oil.
Protocol B: Catalytic Hydrogenation (Raney Nickel)
Best for: Scale-up (>10 g), safety (avoids LiAlH4), and avoiding aluminum waste.
Reagents & Equipment[1][2][3][4][5][6][8][10]
-
Catalyst: Raney Nickel (W2 or 2800 grade). Warning: Pyrophoric when dry.
-
Solvent: Methanol (MeOH) saturated with Ammonia (
). -
Hydrogen Source:
balloon (small scale) or Parr Shaker (medium scale, 50 psi).
Step-by-Step Procedure
-
Catalyst Preparation: Wash the Raney Nickel slurry (approx. 20 wt% loading) with MeOH three times to remove water. Do not let the catalyst dry out.
-
Solvent Preparation: Saturate cold MeOH with ammonia gas or use 7N
in MeOH.-
Expert Insight: The presence of ammonia is mandatory . Without it, the intermediate imine reacts with the newly formed amine to produce the secondary amine dimer (dibenzylamine impurity), which is difficult to separate.
-
-
Loading: In a pressure vessel (Parr bomb), combine the nitrile substrate, the ammoniacal methanol, and the wet Raney Nickel.
-
Reaction: Pressurize with
to 50 psi (3.4 bar). Shake/stir at RT for 6–12 hours. -
Workup:
-
Purge the vessel with Nitrogen.
-
Filter the mixture through a Celite pad under a blanket of Nitrogen (prevent catalyst ignition).
-
Wash the pad with MeOH.
-
Concentrate the filtrate to obtain the product.[3]
-
Purification & Salt Formation
Free amines are prone to oxidation (browning) over time. Converting to the hydrochloride salt is recommended for long-term stability.
-
Dissolve the crude amine oil in a minimal amount of diethyl ether or ethanol.
-
Cool to 0°C.
-
Add 4N HCl in Dioxane (or concentrated aqueous HCl) dropwise until pH is acidic (~2).
-
The hydrochloride salt will precipitate as a white solid.
-
Filter, wash with cold ether, and dry under vacuum.
Data Summary Table
| Parameter | Method A (LiAlH4) | Method B (Raney Ni/H2) |
| Reagent Cost | Low | Moderate |
| Safety Hazard | High (Pyrophoric/Reactive) | High (Pyrophoric Catalyst) |
| Selectivity | Excellent | Good (requires NH3) |
| Workup Difficulty | Easy (if Fieser method used) | Easy (Filtration) |
| Scale Suitability | < 10g | > 10g |
| Typical Yield | 85-95% | 80-90% |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Emulsion during workup (Method A) | Improper quenching ratio. | Use the Fieser method (1:1:3) or Rochelle's Salt (Potassium Sodium Tartrate) wash.[3][4] |
| Secondary Amine Impurity (Method B) | Lack of Ammonia. | Ensure MeOH is saturated with NH3 to suppress dimerization. |
| Low Yield / Incomplete Reaction | Moisture in solvent. | Ensure THF is distilled/dry. LiAlH4 reacts with water before the nitrile. |
| Defluorination | Reaction too vigorous. | Keep temperature at reflux (66°C), do not use higher boiling ethers (e.g., Diglyme) unless necessary. |
Workflow Visualization
Figure 2: Experimental workflow comparing LiAlH4 and Catalytic Hydrogenation routes.
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Reduction of Nitriles to Amines. (Standard reference for LiAlH4 protocols).
-
Organic Chemistry Portal . Reduction of Nitriles. Available at: [Link]
-
University of Rochester, Dept of Chemistry . Workup of Aluminum Hydride Reductions (Fieser Method). Available at: [Link]
-
Common Organic Chemistry . Raney Nickel Reductions. Available at: [Link]
Sources
Preparation of 5-fluoro-2-isopropoxybenzylamine hydrochloride salt
Application Note & Protocol
Topic: Strategic Synthesis of 5-fluoro-2-isopropoxybenzylamine Hydrochloride: A Detailed Guide for Medicinal Chemistry
Abstract: This document provides a comprehensive guide for the synthesis of 5-fluoro-2-isopropoxybenzylamine hydrochloride, a valuable building block in contemporary drug discovery. The protocol is designed for researchers in medicinal chemistry and process development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations. The synthesis is presented as a robust, three-part sequence: (1) a Williamson ether synthesis to prepare the key intermediate, 5-fluoro-2-isopropoxybenzaldehyde, (2) a subsequent reductive amination to form the target primary amine, and (3) the final conversion to its stable hydrochloride salt. This guide incorporates detailed experimental protocols, safety precautions, characterization data, and a troubleshooting section to ensure reliable and reproducible outcomes.
Introduction and Strategic Overview
The strategic incorporation of fluorine and constrained alkyl ethers into small molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target-binding affinity. 5-fluoro-2-isopropoxybenzylamine hydrochloride serves as a versatile scaffold, presenting a primary amine for further derivatization while featuring the desirable 5-fluoro and 2-isopropoxy substitution pattern on the phenyl ring.
The synthetic route detailed herein is designed for efficiency and scalability, proceeding through two key transformations followed by salt formation.
-
Williamson Ether Synthesis: This classical SN2 reaction is employed to couple the isopropoxy group to the phenolic oxygen of 5-fluorosalicylaldehyde. The choice of a primary alkyl halide is critical to avoid competing elimination reactions.[1][2]
-
Reductive Amination: To convert the intermediate aldehyde to the target benzylamine, reductive amination is the method of choice. This process, involving the in-situ formation and reduction of an imine, offers high selectivity and avoids the over-alkylation issues common with direct alkylation of ammonia.[3][4][5]
-
Hydrochloride Salt Formation: The final amine product is converted to its hydrochloride salt. This is a standard practice in pharmaceutical development to improve the compound's stability, crystallinity, and handling properties.[6][7]
Overall Synthetic Scheme
Caption: High-level overview of the three-part synthetic pathway.
Part I: Synthesis of 5-Fluoro-2-isopropoxybenzaldehyde
Principle and Rationale
This step utilizes the Williamson ether synthesis, a robust method for forming ethers via an SN2 mechanism.[2][8] The process begins with the deprotonation of the weakly acidic phenolic hydroxyl group of 5-fluorosalicylaldehyde using a moderately strong base, potassium carbonate. The resulting phenoxide ion is a potent nucleophile that attacks the electrophilic carbon of 2-bromopropane, displacing the bromide leaving group.
-
Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is strong enough to deprotonate the phenol but not so strong as to promote side reactions. It is also inexpensive, easy to handle, and can be removed by simple filtration.
-
Choice of Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the potassium cation while leaving the phenoxide nucleophile relatively "naked" and highly reactive, thus accelerating the reaction rate.[9]
-
Alkylating Agent: 2-Bromopropane is a secondary alkyl halide. While primary halides are optimal for SN2 reactions, the use of a secondary halide is acceptable here, though it may require slightly elevated temperatures to achieve a reasonable reaction rate.[1]
Detailed Experimental Protocol
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluorosalicylaldehyde (7.0 g, 50.0 mmol, 1.0 eq).[10]
-
Add anhydrous potassium carbonate (10.4 g, 75.0 mmol, 1.5 eq) and anhydrous dimethylformamide (DMF, 100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromopropane (7.0 mL, 9.2 g, 75.0 mmol, 1.5 eq) to the mixture via syringe.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting material (5-fluorosalicylaldehyde) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexane, to yield 5-fluoro-2-isopropoxybenzaldehyde as a pale yellow oil.
Reagent and Product Data
| Compound | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents |
| 5-Fluorosalicylaldehyde | C₇H₅FO₂ | 140.11 | 50.0 | 1.0 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 75.0 | 1.5 |
| 2-Bromopropane | C₃H₇Br | 122.99 | 75.0 | 1.5 |
| Product (Expected) | C₁₀H₁₁FO₂ | 182.19 | - | - |
| Expected Yield: | ~80-90% |
Part II: Synthesis of 5-Fluoro-2-isopropoxybenzylamine
Principle and Rationale
This transformation is achieved via reductive amination. The aldehyde first reacts with an ammonia source (generated from ammonium acetate) to form an imine intermediate. This imine is then immediately reduced in situ by a mild reducing agent, sodium borohydride, to yield the desired primary amine.[4][5]
-
Ammonia Source: Ammonium acetate (NH₄OAc) serves as a convenient and stable source of ammonia in the reaction medium.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a selective reducing agent that is effective for reducing imines to amines. It is milder and safer to handle than alternatives like lithium aluminum hydride (LiAlH₄) and does not reduce the aromatic ring.
-
Solvent: Methanol (MeOH) is an ideal solvent as it readily dissolves the reactants and the intermediate imine, and it does not react with sodium borohydride at a significant rate, especially at lower temperatures.
Detailed Experimental Protocol
-
Dissolve the 5-fluoro-2-isopropoxybenzaldehyde (from Part I, e.g., 7.3 g, 40.0 mmol, 1.0 eq) in methanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Add ammonium acetate (23.1 g, 300 mmol, 7.5 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
CAUTION: Sodium borohydride reacts with water and protic solvents to produce flammable hydrogen gas.[11] Perform the next step slowly in a well-ventilated fume hood.
-
Slowly add sodium borohydride (2.27 g, 60.0 mmol, 1.5 eq) portion-wise to the cooled, stirring solution over 20-30 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the imine intermediate by TLC (1:1 Hexane:Ethyl Acetate). The product amine will be more polar and may require a more polar eluent system to visualize effectively.
-
Work-up: Carefully quench the reaction by slowly adding 1 M aqueous HCl (approx. 50 mL) until gas evolution ceases and the pH is acidic (~pH 2).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the remaining aqueous solution to pH >12 by the slow addition of 6 M aqueous NaOH.
-
Extract the product into dichloromethane (DCM) (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-fluoro-2-isopropoxybenzylamine as an oil. The product is often used in the next step without further purification.
Part III: Preparation of 5-fluoro-2-isopropoxybenzylamine Hydrochloride
Principle and Rationale
The final step involves a simple acid-base reaction. The basic benzylamine is protonated by hydrochloric acid to form the corresponding ammonium chloride salt.[6] The salt is typically much more crystalline and stable than the free base oil, making it easier to handle, purify by recrystallization, and store long-term.
-
Reagent: A solution of hydrogen chloride in an organic solvent (e.g., diethyl ether or methanol) is used to provide the acid without introducing a large amount of water, which could hinder precipitation.[7]
-
Solvent System: The free base is dissolved in a solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate). Upon addition of HCl, the salt precipitates out of the solution and can be collected by filtration.
Detailed Experimental Protocol
-
Dissolve the crude 5-fluoro-2-isopropoxybenzylamine (from Part II) in anhydrous diethyl ether (100 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise until a precipitate is consistently formed and the solution becomes slightly acidic (check with pH paper).
-
Continue stirring the resulting thick white suspension at 0 °C for 30 minutes.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any soluble impurities.
-
Dry the white solid under high vacuum for several hours to afford the final product, 5-fluoro-2-isopropoxybenzylamine hydrochloride.
Workflow and Characterization
Overall Experimental Workflow
Caption: Step-by-step laboratory workflow from start to finish.
Final Product Characterization
Proper characterization is essential to confirm the identity, purity, and structure of the final product.[12]
| Analysis Technique | Expected Results for 5-fluoro-2-isopropoxybenzylamine HCl |
| Appearance | White to off-white crystalline solid |
| Melting Point (°C) | To be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.5 (br s, 3H, -NH₃⁺), ~7.4-7.1 (m, 3H, Ar-H), ~4.6 (sept, 1H, -OCH(CH₃)₂), ~4.0 (s, 2H, -CH₂NH₃⁺), ~1.3 (d, 6H, -OCH(CH₃)₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~158 (d, C-F), ~152 (C-O), ~125-115 (Ar-C), ~72 (-OCH), ~38 (-CH₂), ~22 (-CH₃) |
| Mass Spec (ESI+) | m/z: Calculated for C₁₀H₁₄FNO [M+H]⁺ (free base): 184.11. Found: ~184.1 |
Safety and Troubleshooting
-
General Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All operations should be performed in a well-ventilated chemical fume hood.
-
Sodium Borohydride: This reagent is water-reactive and can release flammable hydrogen gas upon contact with protic substances or acids.[13][14] Handle with care, avoid contact with water, and quench reactions slowly and carefully.
-
Solvents: DMF, methanol, diethyl ether, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.
| Potential Issue | Possible Cause | Suggested Solution |
| Low yield in Part I | Incomplete reaction. | Ensure reagents are anhydrous. Increase reaction time or temperature moderately (to ~80 °C). |
| Loss during work-up. | Ensure complete extraction from the aqueous phase. | |
| Incomplete reaction in Part II | Inactive NaBH₄. | Use a fresh bottle of sodium borohydride. |
| Imine formation is unfavorable. | Allow more time for imine formation before adding the reducing agent. | |
| Product oiling out in Part III | Impurities present. | Purify the free base amine by column chromatography before salt formation. |
| Incorrect solvent. | Try a different solvent system, such as ethyl acetate, for the precipitation. |
References
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
-
University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Borohydride. Retrieved from [Link]
-
Oregon State University. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing Benzylamine salts.
-
PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2020). Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Efficient mechanochemical synthesis of new fluorinated Schiff bases. Retrieved from [Link]
-
Reddit. (2023). How to purify Benzylamine?. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Quora. (2020). How to isolate Benzylamine from a mixture using solvent extraction. Retrieved from [Link]
-
Missouri University of Science and Technology. (2014). Process for the Purification of Benzphetamine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 5-fluorosalicylaldehyde.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Srinivasachary et al., IJPSR, 2019; Vol. 10(10): 4613-4635. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluorosalicylaldehyde. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-Fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]
-
Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]
-
PubMed. (n.d.). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride. Retrieved from [Link]
-
MDPI. (2022). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 5-fluorooxyindole.
-
European Patent Office. (2011). Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2010). 5-Fluorouracil – Characteristics and Analytical Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Benzylamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemistry.osu.edu [chemistry.osu.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. nj.gov [nj.gov]
Troubleshooting & Optimization
Preventing dimerization during benzylamine synthesis
Welcome to the technical support center for benzylamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to benzylamine, with a particular focus on preventing the common side reaction of dimerization.
Troubleshooting Guide: Dimerization and Other Side Reactions
This guide addresses specific issues that can arise during benzylamine synthesis, providing explanations and actionable solutions to improve yield and purity.
Q1: I'm seeing a significant amount of dibenzylamine in my reaction mixture. What's causing this and how can I prevent it?
A1: The formation of dibenzylamine, a common "dimer" byproduct, is a classic case of overalkylation. This occurs because the product, benzylamine, is a primary amine and is often more nucleophilic than the starting nitrogen source (e.g., ammonia). This higher nucleophilicity allows it to compete with the initial nucleophile for the electrophilic benzyl source (like benzyl chloride or benzaldehyde).[1][2][3]
Underlying Mechanism:
The primary reaction for forming benzylamine is followed by a secondary reaction where benzylamine itself acts as a nucleophile:
-
Desired Reaction: Benzyl-X + NH₃ → Benzylamine + HX
-
Dimerization (Side Reaction): Benzylamine + Benzyl-X → Dibenzylamine + HX
Here, "Benzyl-X" can be benzyl chloride in an alkylation reaction or an intermediate in reductive amination.
Solutions to Minimize Dibenzylamine Formation:
| Strategy | Experimental Protocol | Rationale |
| Molar Ratio Adjustment | Use a large excess of the ammonia source (10-20 molar equivalents or more) relative to the benzyl halide or aldehyde.[1][4] | By Le Châtelier's principle, a high concentration of the initial nucleophile (ammonia) statistically favors its reaction with the benzylating agent over the reaction with the less concentrated benzylamine product. |
| Controlled Addition of Reagents | Add the benzylating agent (e.g., benzyl chloride) dropwise to the ammonia solution over an extended period.[4] | This maintains a low concentration of the benzylating agent, ensuring it is more likely to react with the abundant ammonia before it can react with the newly formed benzylamine. |
| Reaction Temperature | Maintain a moderate reaction temperature. For the reaction of benzyl chloride with aqueous ammonia, temperatures between 30-70°C are often employed.[1][4] | Higher temperatures can increase the rate of the undesired overalkylation reactions.[1] |
| Choice of Synthesis Route | Consider alternative methods that are less prone to overalkylation, such as the Gabriel synthesis or the reduction of benzonitrile.[5][6][7] | These methods avoid the direct reaction of a primary amine with an alkylating agent in the same pot. |
Q2: My reductive amination of benzaldehyde with ammonia is giving me a mixture of primary and secondary amines. How can I improve the selectivity for benzylamine?
A2: Reductive amination is a powerful method, but selectivity can be an issue. The intermediate imine formed from benzaldehyde and ammonia can react with the benzylamine product, leading to a new imine that gets reduced to dibenzylamine.[8][9]
Visualizing the Reaction Pathways:
Caption: Competing reaction pathways in reductive amination.
Troubleshooting Steps for Reductive Amination:
-
High Ammonia Concentration: Use a significant excess of ammonia, often as a solution in an alcohol (e.g., methanolic ammonia). This increases the probability of benzaldehyde reacting with ammonia rather than the benzylamine product.[10]
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN). This allows the imine formation to proceed to a significant extent before reduction.[11][12] Sodium triacetoxyborohydride is another effective reagent.[13]
-
pH Control: Maintain a weakly acidic pH (around 6-7). This is a delicate balance: the acidity is needed to catalyze imine formation, but a pH that is too low will protonate the ammonia, rendering it non-nucleophilic.
-
Temperature Management: Run the reaction at a controlled, lower temperature (e.g., 0°C to room temperature) to manage the reaction rate and potentially favor the desired pathway.
Frequently Asked Questions (FAQs)
Q1: What are the main industrial methods for benzylamine synthesis and their pros and cons regarding dimerization?
A1: The primary industrial routes are the reaction of benzyl chloride with ammonia and the catalytic hydrogenation of benzonitrile.[6][7]
| Synthesis Method | Description | Pros | Cons (Regarding Dimerization) |
| Benzyl Chloride + Ammonia | Nucleophilic substitution of chloride by ammonia.[6] | Uses readily available starting materials. | Highly prone to overalkylation, leading to significant dibenzyl- and tribenzylamine formation if not carefully controlled with a large excess of ammonia.[1][2] |
| Hydrogenation of Benzonitrile | Reduction of the nitrile group to an amine using a catalyst (e.g., Raney nickel).[6][7] | High yield and purity, with minimal byproducts. | Dimerization is generally not a primary concern with this method. |
| Reductive Amination of Benzaldehyde | Reaction of benzaldehyde with ammonia in the presence of a reducing agent.[6] | A versatile "one-pot" method. | Can lead to secondary amine formation if reaction conditions are not optimized.[8][14] |
Q2: Is the Gabriel synthesis a good option for making benzylamine without dimerization?
A2: Yes, the Gabriel synthesis is an excellent laboratory-scale method for preparing primary amines, including benzylamine, with high purity and no risk of overalkylation.[5][15][16][17]
Mechanism Overview:
-
Deprotonation: Phthalimide is deprotonated with a base (e.g., potassium hydroxide) to form the phthalimide anion.
-
Alkylation: The phthalimide anion acts as a nucleophile and attacks benzyl chloride in an Sₙ2 reaction. Since the nitrogen is now part of an imide, it is no longer nucleophilic, preventing further alkylation.
-
Deprotection: The N-benzylphthalimide is then cleaved, typically with hydrazine (the Ing-Manske procedure) or through acid/base hydrolysis, to release the pure primary benzylamine.[15][18]
Caption: Simplified workflow of the Gabriel synthesis for benzylamine.
While effective, the Gabriel synthesis involves multiple steps and is often less atom-economical than direct amination, making it more suitable for applications where high purity is critical.
Q3: Are there other, less common methods to synthesize benzylamine that avoid dimerization?
A3: Yes, several other methods can provide benzylamine with good selectivity:
-
Hofmann Rearrangement: This reaction converts benzamide to benzylamine, which has one fewer carbon atom. The starting material is an amide, and the product is a primary amine, so overalkylation is not an issue in the main reaction sequence.[19][20][21][22][23]
-
Ritter Reaction: While it typically produces N-alkyl amides, the Ritter reaction can be adapted. For instance, reacting benzyl alcohol with a nitrile under strongly acidic conditions forms an N-benzylamide, which can then be hydrolyzed to benzylamine.[24][25][26][27][28]
These methods are valuable tools in a synthetic chemist's arsenal, particularly when the more direct routes prove problematic due to side reactions like dimerization.
References
-
Wikipedia. Gabriel synthesis. [Link]
-
JoVE. Video: Preparation of 1° Amines: Gabriel Synthesis. [Link]
-
Scribd. The Gabriel Synthesis of Primary Amines | PDF. [Link]
-
Chemistry Steps. The Gabriel Synthesis. [Link]
-
Wikipedia. Benzylamine. [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. [Link]
-
designer-drug.com. Synthesis of Benzylamine and Derivatives. [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
-
Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
Wikipedia. Ritter reaction. [Link]
-
ResearchGate. Stereoselective Dimerization of Benzylic Amines Derived from Indoline. | Request PDF. [Link]
-
Chemist Wizards. Hoffmann Rearrangement February 2026. [Link]
-
ResearchGate. State-of-the-art and prospects of studying Ritter-type reactions in the synthesis of N-(het)arylamides and N-benzylamides: from the traditional approach to photo- and electrochemistry. [Link]
-
Wikipedia. Hofmann rearrangement. [Link]
-
Chemistry Steps. Hofmann Rearrangement. [Link]
-
ResearchGate. Efficient and Green Ritter Reaction for the Synthesis of N-(t -Butyl)- and N -Benzylamides from t -Butyl and Benzyl Acetates | Request PDF. [Link]
-
organic-chemistry.org. Ritter Reaction. [Link]
-
OpenOChem Learn. Ritter Reaction. [Link]
-
PMC. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. [Link]
- Google Patents.
-
ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources | ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. Dimerization of benzylamine: a) Reaction conditions and yields for the.... [Link]
-
ACS Publications. Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. [Link]
-
BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
-
PMC. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
SpringerLink. Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
YouTube. Amine Synthesis - Limits of Alkylation. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
LinkedIn. Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]
-
ACS Publications. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Vaia. Problem 58 How would you prepare benzylamin... [FREE SOLUTION]. [Link]
-
Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. [Link]
-
Reddit. What is happening to my benzylamine? : r/Chempros. [Link]
Sources
- 1. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. designer-drug.com [designer-drug.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Benzylamine - Wikipedia [en.wikipedia.org]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 14. ias.ac.in [ias.ac.in]
- 15. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 16. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scribd.com [scribd.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. chemistwizards.com [chemistwizards.com]
- 21. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 22. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 23. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 24. Ritter reaction - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. glaserr.missouri.edu [glaserr.missouri.edu]
- 28. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Purification of 5-fluoro-2-isopropoxybenzylamine by Column Chromatography
Welcome to the technical support center for the purification of 5-fluoro-2-isopropoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography of this and structurally similar aromatic amines. Our focus is on providing practical, field-proven insights to help you overcome common challenges and achieve high-purity compounds.
Introduction: The Challenge of Purifying Basic Amines
5-fluoro-2-isopropoxybenzylamine, like many primary amines, presents a unique set of challenges during purification by silica gel column chromatography. The basic nature of the amine group leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This can result in a number of issues, including:
-
Peak Tailing: The most common problem, where the peak has an asymmetrical "tail," making it difficult to resolve from closely eluting impurities.[1]
-
Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica that it results in low or no recovery of the product.
-
Compound Degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[2]
This guide provides a comprehensive approach to mitigating these issues through careful selection of stationary and mobile phases, as well as proven troubleshooting strategies.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of 5-fluoro-2-isopropoxybenzylamine in a question-and-answer format.
Question 1: My 5-fluoro-2-isopropoxybenzylamine is showing significant peak tailing on the column. How can I fix this?
Answer:
Peak tailing is a classic sign of strong interaction between your basic amine and the acidic silica gel.[1] Here are several strategies to address this, from simple mobile phase adjustments to changing your stationary phase.
Strategy 1: Mobile Phase Modification with Triethylamine (TEA)
The most common and cost-effective solution is to add a small amount of a competing base, like triethylamine (TEA), to your mobile phase.[3][4] The TEA will preferentially interact with the acidic silanol groups on the silica, effectively "masking" them from your target compound.[5]
-
Recommended Protocol:
-
TLC Analysis: First, determine a suitable solvent system (e.g., a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane) that gives your target compound an Rf value of approximately 0.2-0.4.
-
Add TEA: To this solvent system, add 0.5-2% (v/v) of triethylamine.
-
Re-evaluate TLC: Run a new TLC with the TEA-modified mobile phase. You should observe a more symmetrical spot and potentially a slightly higher Rf value.
-
Column Chromatography: Use this TEA-containing mobile phase to equilibrate and run your column.
-
Strategy 2: Deactivating the Silica Gel
For particularly sensitive amines, you can pre-treat, or "deactivate," the silica gel with triethylamine before packing the column.[6][7]
-
Protocol for Deactivation:
-
Create a slurry of your silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Add triethylamine (approximately 1-2 mL for every 100 g of silica) to the slurry and stir for about 15-30 minutes.
-
Pack the column with the deactivated silica slurry.
-
Equilibrate the column with your mobile phase (which may or may not also contain TEA, depending on the severity of the tailing).
-
Strategy 3: Using an Alternative Stationary Phase
If tailing persists, consider moving away from standard silica gel.
-
Amine-Functionalized Silica: This is an excellent alternative where the silica surface is chemically modified with amino groups.[8][9] This creates a more basic surface, minimizing the unwanted interactions with your amine. Method development can often be simplified, and you may not need to use TEA in your mobile phase.[10]
-
Alumina (Basic or Neutral): Alumina is another alternative stationary phase. For purifying amines, basic or neutral alumina is recommended.[11] It's important to test your compound's stability and separation on a small scale with alumina first, as its chromatographic properties differ from silica.
Question 2: I'm getting very low recovery of my compound from the column. Where is it going?
Answer:
Low recovery is often due to irreversible adsorption of your amine onto the silica gel.[2] This is an extreme case of the same interactions that cause peak tailing.
-
Immediate Troubleshooting Steps:
-
Flush with a More Polar, Basic Solvent: If you suspect your compound is stuck on the column, try flushing the column with a more polar and basic solvent system. A mixture of dichloromethane and methanol with a higher concentration of triethylamine (e.g., 5%) or even a small amount of ammonium hydroxide can help to elute the strongly bound amine.[3]
-
Check Compound Stability: It's crucial to confirm that your compound is not degrading on the silica gel. You can test this by spotting your purified compound on a TLC plate, letting it sit for a few hours, and then eluting it. If you see new spots, your compound is likely degrading.[2]
-
-
Long-Term Solutions:
Question 3: I can't separate my 5-fluoro-2-isopropoxybenzylamine from a closely eluting impurity. What can I do?
Answer:
Improving the resolution between two closely eluting compounds requires optimizing the selectivity of your chromatographic system.[12]
-
Optimize Your Solvent System:
-
Try Different Solvents: Don't just vary the ratio of your two solvents; try completely different solvent combinations. For example, if a hexane/ethyl acetate system isn't working, try a dichloromethane/methanol system. Sometimes changing one of the solvents can dramatically alter the selectivity.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective.[12] Start with a less polar solvent mixture to allow the non-polar impurities to elute, then gradually increase the polarity to elute your target compound, leaving the more polar impurities behind.
-
-
Change the Stationary Phase:
-
Sample Loading:
-
Overloading the column is a common cause of poor separation.[12] As a rule of thumb, for a moderately difficult separation, the sample load should be about 1-2% of the mass of the silica gel. For very difficult separations, you may need to go as low as 0.5%.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for TLC analysis of 5-fluoro-2-isopropoxybenzylamine?
A1: For a substituted benzylamine, a good starting point for a mobile phase would be a mixture of a non-polar and a polar solvent. Common choices include:
-
Hexanes/Ethyl Acetate (e.g., start with a 70:30 or 80:20 mixture)
-
Dichloromethane/Methanol (e.g., start with a 95:5 mixture)
Since this is a basic amine, it is highly recommended to add 1% triethylamine to your chosen solvent system to get more reliable TLC results.[3]
Q2: How do I visualize 5-fluoro-2-isopropoxybenzylamine on a TLC plate?
A2:
-
UV Light (254 nm): The aromatic ring in the molecule should allow for visualization under a UV lamp, where it will appear as a dark spot on a fluorescent green background.[13] This is a non-destructive method.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose oxidizing stain that will react with the amine group, appearing as a yellow or brown spot on a purple background.[14]
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, which will typically show up as a purple or pink spot upon gentle heating.[14]
Q3: Can I use reversed-phase chromatography to purify my amine?
A3: Yes, reversed-phase chromatography is a viable option, especially for polar amines. In reversed-phase, the stationary phase is non-polar (like C18-functionalized silica), and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol). For basic amines, it's often beneficial to work at a higher pH to ensure the amine is in its neutral, less polar form, which will increase its retention on the column.[1]
Q4: What are the likely impurities I need to separate?
A4: The impurities will depend on the synthetic route used. A common method for synthesizing benzylamines is the reductive amination of the corresponding benzaldehyde.[15] In the case of 5-fluoro-2-isopropoxybenzylamine, this would likely start from 5-fluoro-2-isopropoxybenzaldehyde. Potential impurities could include:
-
Unreacted Starting Material: 5-fluoro-2-isopropoxybenzaldehyde.
-
Over-alkylation Products: The formation of the secondary amine, bis(5-fluoro-2-isopropoxybenzyl)amine, is a possibility.[16]
-
Imine Intermediate: The imine formed between the aldehyde and ammonia may be present if the reduction is incomplete.
-
Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium triacetoxyborohydride), there may be related byproducts.
Experimental Protocols & Data
Protocol 1: Standard Purification using Silica Gel with Triethylamine
This protocol is a good starting point for most purifications of 5-fluoro-2-isopropoxybenzylamine.
-
TLC Method Development:
-
Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Test various ratios of a non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate) containing 1% triethylamine to find a composition that gives your product an Rf of ~0.3.
-
-
Column Preparation:
-
Choose an appropriate size column based on your sample mass (see table below).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of your mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[2]
-
-
Elution:
-
Begin eluting with your chosen mobile phase.
-
If you are running a gradient, systematically increase the polarity of the mobile phase.
-
Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 1: Recommended Column Size and Solvent Volume
| Sample Weight (g) | Silica Gel (g) | Column Diameter (cm) | Eluent Volume (mL) |
| 0.1 | 5-10 | 1.5 | 100-200 |
| 0.5 | 25-50 | 3.0 | 400-800 |
| 1.0 | 50-100 | 4.0 | 800-1500 |
| 5.0 | 250-500 | 7.0 | 2000-5000 |
This table provides general guidelines; optimal parameters may vary.
Protocol 2: Purification using an Amine-Functionalized Silica Column
This is a more advanced method for difficult separations or acid-sensitive compounds.
-
TLC Method Development:
-
Use amine-functionalized TLC plates to develop your solvent system. You will likely not need to add triethylamine. A simple hexanes/ethyl acetate or dichloromethane/methanol system should work well.[10]
-
-
Column Preparation and Elution:
-
Follow the same procedures for column packing, sample loading, and elution as in Protocol 1, but use a pre-packed amine-functionalized silica column or pack your own.
-
Visualizations
Workflow for Troubleshooting Amine Purification
Caption: A decision-making workflow for troubleshooting common issues in the purification of 5-fluoro-2-isopropoxybenzylamine.
Interaction of Benzylamine with Silica Gel
Caption: The interaction between the basic amine and acidic silanol groups on silica gel, leading to peak tailing.
References
-
Quaternary ammonium-functionalized silica sorbents for the solid-phase extraction of aromatic amines under normal phase conditions. PubMed. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
-
Column chromatography. Columbia University. [Link]
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Baran Laboratory, Scripps Research. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
The Resolution of Flash Column Chromatography. Hawach Scientific. [Link]
-
Amino Silica Gel. Sorbent Technologies, Inc. [Link]
-
Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? ResearchGate. [Link]
-
proper use of amino column. Chromatography Forum. [Link]
-
Amine purification. Chemistry - Science Forums. [Link]
-
When should I use an amine-bonded silica for flash chromatography? Biotage. [Link]
-
HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. [Link]
-
Amide or Amino HPLC Columns What are the Differences. Regis Technologies, Inc. [Link]
-
Purifying amines on silica. Organic Preparations and Procedures Daily. [Link]
-
TLC stains. University of Rochester, Department of Chemistry. [Link]
-
Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. The Royal Society of Chemistry. [Link]
-
TLC Visualization Reagents Guide. Scribd. [Link]
-
Purification Troubleshooting. Reddit. [Link]
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
Improved efficiency in micellar liquid chromatography using triethylamine and 1-butanol as mobile phase additives to reduce surfactant adsorption. PubMed. [Link]
-
Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials, Inc. [Link]
-
Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. National Institutes of Health. [Link]
-
Supporting Information. Semantic Scholar. [Link]
-
Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines. Constrained C -Exo and C -Endo. Raines Lab. [Link]
-
Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[10][17]-Proton Shift Reaction.(1) Scope and Limitations. PubMed. [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. [Link]
-
N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide. PubChem. [Link]
-
Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. American Chemical Society. [Link]
-
SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. European Patent Office. [Link]
-
Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. University of Turin. [Link]
-
Time course of products distribution. (a) The reductive amination of benzaldehyde. ResearchGate. [Link]
- PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES.
Sources
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. Chromatography [chem.rochester.edu]
- 5. welch-us.com [welch-us.com]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 7. rsc.org [rsc.org]
- 8. sorbtech.com [sorbtech.com]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. columbia.edu [columbia.edu]
- 12. The Resolution of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. TLC stains [reachdevices.com]
- 15. rsc.org [rsc.org]
- 16. iris.unito.it [iris.unito.it]
- 17. Quaternary ammonium-functionalized silica sorbents for the solid-phase extraction of aromatic amines under normal phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving solubility issues of fluorinated benzylammonium salts
Topic: Troubleshooting Solubility & Processing of Fluorinated Organic Spacers
Executive Summary: The "Fluorine Paradox"
Welcome to the technical support hub. You are likely here because you are working with fluorinated benzylammonium (F-BA) or phenethylammonium (F-PEA) salts—critical components for passivating perovskite solar cells (PSCs) or synthesizing fluorinated pharmaceuticals.
The Problem: You selected these molecules for their hydrophobicity and fluorous stacking capabilities to enhance device stability. However, these same properties create a high lattice energy barrier, making them notoriously difficult to dissolve in the "orthogonal" solvents (like Isopropanol or Chlorobenzene) required to preserve underlying perovskite layers.
This guide provides field-validated protocols to overcome these solubility limits without compromising the integrity of your sensitive substrates.
Diagnostic Workflow
Before altering your chemistry, use this decision tree to identify the root cause of your solubility failure.
Figure 1: Diagnostic logic flow for identifying solubility bottlenecks. Blue nodes indicate starting state; Green indicates resolution; Yellow indicates required protocol intervention.
Technical Deep Dive: Mechanisms of Failure
To solve the issue, you must understand the competition between Lattice Energy (
The Fluorous Effect
Fluorine is highly electronegative but has low polarizability. When you introduce a fluorine atom onto the benzyl ring (e.g., 4-Fluorobenzylammonium Iodide):
-
Dipole Enhancement: It creates a strong dipole, increasing electrostatic attraction between the cation and the halide anion.
-
Fluorous Segregation: Fluorinated tails tend to cluster together (fluorous-fluorous interactions), resisting intercalation by non-fluorinated solvents like Isopropanol (IPA).
Hansen Solubility Parameters (HSP)
Standard alcohols fail because they cannot match the specific interaction parameters of the fluorinated salt.
| Solvent / Solute | Compatibility Verdict | |||
| Isopropanol (IPA) | 15.8 | 6.1 | 16.4 | Poor (Too dominant in H-bonding, weak polarity) |
| DMF | 17.4 | 13.7 | 11.3 | Excellent (High polarity matches salt dipole) |
| DMSO | 18.4 | 16.4 | 10.2 | Excellent (Strongest polar interaction) |
| 4-FBAI (Est.) | ~18.0 | ~14.0 | ~12.0 | Requires high |
Key Insight: You cannot rely on IPA alone. You must engineer a solvent blend that raises the
of the system without dissolving your underlying perovskite layer.
Validated Protocols
Protocol A: The "Cosolvent Bridge" (Recommended for Passivation)
Use this when you need to coat a perovskite film without destroying it.
Objective: Create a solution that is predominantly IPA (orthogonal) but contains enough polar aprotic solvent to maintain the salt in solution.
Reagents:
-
DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) - Anhydrous
-
IPA (Isopropanol) - Anhydrous
Step-by-Step:
-
Weighing: Weigh the target mass of F-BA salt into a glass vial.
-
Primary Solvation: Add DMF (or DMSO) at a ratio of 10-20% of the final target volume .
-
Why? This breaks the crystal lattice using high dielectric constant (
).
-
-
Dissolution: Vortex or sonicate for 30 seconds. The solution should be crystal clear and highly concentrated.
-
The Bridge: Slowly add IPA (remaining 80-90% volume) dropwise while vortexing.
-
Critical Checkpoint: If the solution turns cloudy (Tyndall effect), stop. You have hit the "Oiling Out" limit. Add 50 µL more DMF until clear, then resume IPA addition.
-
-
Thermal Equilibrium: Heat the final solution to 60°C for 5 minutes before filtering (0.22 µm PTFE). Use immediately.
Protocol B: The "Super-Saturation" Method (For Synthesis/Recrystallization)
Use this when you are synthesizing the salt or need high concentrations (>50 mg/mL).
Reagents:
-
Ethanol (EtOH)
-
Hydroiodic Acid (HI) - Stabilized
Step-by-Step:
-
Heat Source: Pre-heat an oil bath to 70°C.
-
Solvent Choice: Do not use IPA. Use Ethanol; the slightly shorter chain length improves polarity compatibility.
-
Acidification: If the salt is an amine being converted to a salt, ensure excess HI is present. The common ion effect can sometimes decrease solubility, but acidic pH prevents deprotonation of the ammonium group.
-
Sonication: Ultrasonication at 40 kHz at 50°C is often required to break the initial lattice.
Frequently Asked Questions (FAQs)
Q1: I am using 4-FBAI for surface passivation, but the DMF in Protocol A is damaging my perovskite film. What now?
A: If 10% DMF is too aggressive, switch to
Q2: Why does the ortho-fluorinated salt (2-FBAI) dissolve harder than the para-fluorinated (4-FBAI) version?
A: This is a crystal packing phenomenon. The ortho position often allows for tighter face-to-face
Q3: The solution is clear at 60°C but precipitates immediately upon spin-coating. How do I fix this? A: You are encountering dynamic supersaturation . As the solvent evaporates during spin-coating, the droplet cools (evaporative cooling), causing the salt to crash out as large crystals rather than a film.
-
Fix: Pre-heat the substrate and the solution to 70°C immediately before dispensing. This is known as "Hot Casting."
Q4: Can I use Acetone? A: Generally, no. While Acetone is polar, it is a poor solvent for ammonium salts compared to alcohols or amides and evaporates too quickly to form uniform passivation layers.
References
-
Hansen Solubility Parameters & Fluorin
- Source: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Relevance: Foundation for m
and values in solvent engineering.[3]
-
Fluorinated Benzylammonium Passiv
- Title: Effect of fluorinated arylammonium halide passivation in chloride–iodide perovskite solar cells.
-
Source: Energy Advances (RSC), 2025.[4]
- Relevance: Validates the use of mixed solvents and the hydrophobicity challenges of 4-FBAI.
-
Direct Surface Passiv
-
Solvent Engineering for Halide Perovskites
Sources
- 1. Direct Surface Passivation of Perovskite Film by 4-Fluorophenethylammonium Iodide toward Stable and Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Effect of fluorinated arylammonium halide passivation in chloride–iodide perovskite solar cells - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 5. docs.nrel.gov [docs.nrel.gov]
Technical Support Center: Handling Volatile Fluorinated Benzylamines
[1]
Status: Operational Specialist: Senior Application Scientist, Fluorine Chemistry Division Ticket Scope: Volatility management, stability (carbamate formation), and safety protocols for fluorinated benzylamines.[1]
Introduction: The Fluorine Paradox
Welcome to the technical hub. You are likely here because you are encountering one of two issues: your "liquid" amine has inexplicably turned into a white solid, or your yield vanished during rotary evaporation.
Fluorinated benzylamines (e.g., 2-fluorobenzylamine, 2,3,4,5,6-pentafluorobenzylamine) present a unique challenge in the laboratory.[1] While the introduction of fluorine atoms increases molecular weight, it often lowers intermolecular forces (hydrogen bonding capability) and pKa compared to non-fluorinated analogues.[2] This results in compounds that are surprisingly volatile and highly reactive toward atmospheric CO₂, creating specific handling requirements that differ from standard benzylamine protocols.[1]
Module 1: Storage & Stability (The "White Solid" Anomaly)
Q: Why did my clear liquid amine turn into a white solid crust upon storage?
A: You are likely observing ammonium carbamate formation, not freezing or degradation. [1]
Fluorinated benzylamines are strong nucleophiles. Upon exposure to atmospheric carbon dioxide (even trace amounts in a "sealed" vial with a poor septum), they undergo a reversible reaction to form a carbamate salt. This is often mistaken for polymerization or oxidation.
The Mechanism
Unlike standard oxidative degradation, this process is reversible.[1] The amine attacks CO₂ to form a carbamic acid, which is immediately deprotonated by another equivalent of amine to form the ammonium carbamate salt.
Figure 1: The reversible formation of ammonium carbamate salts upon exposure to air.
Troubleshooting Protocol: Recovering the Free Base
If your material has solidified, do not discard it.[1]
-
Dissolve: Dissolve the white solid in a biphasic mixture of DCM (Dichloromethane) and 1M NaOH.
-
Liberate: The NaOH will deprotonate the ammonium salt and force the equilibrium back to the free amine and dissolved carbonate.
-
Extract: Separate the organic layer.
-
Dry & Trap: Dry over anhydrous Na₂SO₄ and proceed immediately to the Salt Formation Protocol (see Module 2) or use immediately. Do not store the free base.
Module 2: Synthesis & Workup (The "Disappearing Yield" Mystery)
Q: I lost 50% of my yield during rotary evaporation. Where did it go?
A: It co-distilled with your solvent.
Fluorinated benzylamines have significant vapor pressures. While their boiling points (at 1 atm) may appear high (>170°C), they form azeotropes with common solvents or simply sublime/evaporate under the high vacuum typically used to remove DMF or toluene.
Comparative Data: Volatility & Basicity
| Compound | Boiling Point (approx.)[3][4][5][6] | pKa (Conjugate Acid) | Volatility Risk |
| Benzylamine | 185°C | 9.33 | Moderate |
| 2-Fluorobenzylamine | 75°C @ 13 mmHg (~183°C atm) | ~8.8 | High (High vapor pressure) |
| Pentafluorobenzylamine | ~180°C (atm) | ~5.5 | Critical (Lower basicity, "creeps") |
Note: Fluorine substitution generally lowers the pKa, making the amine less basic but often more lipophilic and volatile. [1, 2]
Protocol: The "Salt Trap" System
To prevent loss, you must convert the volatile free base into a non-volatile hydrochloride salt before any concentration step involving high vacuum.
Step-by-Step Methodology:
-
Reaction Completion: Perform your synthesis as planned.
-
Initial Extraction: Perform a standard aqueous workup (extract into Et₂O or DCM).
-
Critical: Do not concentrate this organic layer yet.
-
-
The Trap:
-
Cool the organic layer to 0°C.
-
Add 1.1 equivalents of HCl in Dioxane (4M) or bubble anhydrous HCl gas through the solution.
-
Observation: A white precipitate (the HCl salt) should form immediately.
-
-
Isolation:
-
Filtration: If a solid forms, filter it off.[1] This is your pure product.
-
Evaporation: If no solid forms (soluble salt), it is now safe to rotavap to dryness. The salt has negligible vapor pressure.
-
Figure 2: Decision tree for processing volatile amine reaction mixtures.
Module 3: Analytical Artifacts (FAQs)
Q: My NMR spectrum shows complex splitting patterns that don't match the predicted structure.
A: This is likely Heteronuclear Coupling (¹⁹F-¹H) . Fluorine (¹⁹F) has a spin of 1/2, just like Hydrogen (¹H).
-
Effect: Protons on the benzyl carbon (the CH₂ next to the nitrogen) will split not only due to neighbors but also due to the fluorine atoms on the ring.
-
Verification: Run a ¹⁹F-decoupled ¹H NMR if your instrument allows, or simulate the coupling constants (typically J ~7-10 Hz for ortho-fluorine).
Q: There is a broad peak at 5-6 ppm that disappears when I add D₂O.
A: This is the amine N-H protons. In fluorinated benzylamines, the N-H protons can be more acidic (shifted downfield) compared to non-fluorinated benzylamine due to the electron-withdrawing nature of the fluorine ring system [3].
Module 4: Safety & Hazards
Q: Are these just "smelly" like normal amines?
A: No, they carry specific corrosive and toxicological risks. [1]
-
Corrosivity: Fluorinated benzylamines are caustic. They cause immediate skin burns.
-
Lachrymators: Like benzyl halides, these amines can act as lachrymators (tear agents).
-
Skin Absorption: The increased lipophilicity (LogP) provided by the fluorine atoms enhances skin permeability.
-
Warning: You may not feel the burn immediately. The compound can penetrate the epidermis and cause deep tissue damage or systemic toxicity [4].
-
Mandatory PPE:
References
-
PubChem. (2025).[8] 2-Fluorobenzylamine Compound Summary. National Library of Medicine. [Link]
-
Morgenthaler, M., et al. (2007).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. (Discusses the electron-withdrawing effect of Fluorine on pKa). [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Fluorobenzylamine | 89-99-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Fluorobenzylamine - Safety Data Sheet [chemicalbook.com]
- 5. Benzenemethanamine, 2-fluoro- [webbook.nist.gov]
- 6. 2-Fluorobenzylamine | 89-99-6 [chemicalbook.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. 3-(Trifluoromethoxy)benzylamine | C8H8F3NO | CID 145264 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low yields in fluorinated nitrile reductions
Technical Support Center: Fluorinated Nitrile Reductions
A Senior Application Scientist's Guide to Troubleshooting Low Yields
The reduction of fluorinated nitriles to their corresponding primary amines is a cornerstone transformation in medicinal and materials chemistry. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, these same fluorine atoms introduce unique challenges into the synthetic workflow. The strong electron-withdrawing nature of fluorine can deactivate the nitrile group towards reduction and, under harsh conditions, the robust C-F bond itself can be susceptible to cleavage (defluorination).
This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during the reduction of fluorinated nitriles, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My reduction of a fluoro-aromatic nitrile is sluggish and gives low conversion. Why is this happening?
A1: The primary cause is electronic deactivation. Fluorine atoms, especially when positioned ortho or para to a nitrile on an aromatic ring, exert a strong electron-withdrawing effect. This reduces the electrophilicity of the nitrile carbon, making it less susceptible to attack by hydride reagents or less prone to coordinate with a catalyst surface during hydrogenation.[1] You are essentially trying to reduce a less reactive substrate compared to its non-fluorinated analog. Overcoming this requires carefully selected, more potent reducing systems or optimized reaction conditions to drive the reaction to completion.
Q2: I'm observing significant amounts of secondary and tertiary amine byproducts. What is the mechanism and how can I prevent this?
A2: This is a classic problem in nitrile reductions, often exacerbated by slow primary amine formation. The reaction proceeds through an imine intermediate. If this intermediate is not rapidly reduced, it can react with the newly formed primary amine product to generate a secondary imine. Subsequent reduction of this secondary imine yields the undesired secondary amine byproduct.[2] This process can even continue to form tertiary amines.
To suppress this, the goal is to ensure the rate of reduction of the initial imine is much faster than its rate of condensation with the product amine. This can be achieved by:
-
Catalyst Choice: Certain catalysts, like cobalt boride, can be more selective for primary amine production.[3]
-
Additives: In catalytic hydrogenations (e.g., with Pd/C or Raney Nickel), adding ammonia or ammonium hydroxide to the reaction mixture can help minimize the formation of these byproducts.[4][5] The ammonia competes with the product amine in reacting with the imine intermediate.
Q3: What are the primary safety concerns when reducing fluorinated compounds, specifically with strong hydrides like LiAlH₄?
A3: Extreme caution is warranted. There are documented incidents of explosive reactions when reducing fluorinated compounds with lithium aluminum hydride (LiAlH₄).[6] The high reactivity of LiAlH₄, combined with the potential for complex interactions with fluorine atoms and the aluminum salts formed, can lead to violent, uncontrolled decompositions. It is strongly recommended to avoid LiAlH₄ for these reductions where possible, or to conduct them on a very small scale with appropriate safety measures (blast shield, fume hood) only after a thorough literature search for the specific substrate class. Safer alternatives like borane complexes or catalytic hydrogenation are often preferred.
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Incomplete Conversion or No Reaction
Your reaction stalls, leaving significant amounts of starting material even after extended reaction times.
-
Solution 1.1: Employ a More Powerful Borane Reagent. Borane reagents like borane-tetrahydrofuran (BH₃-THF) or the more stable borane-dimethylsulfide (BH₃-SMe₂) are effective for reducing electronically deactivated nitriles.[4] Ammonia borane has also emerged as a powerful, catalyst-free option that shows good tolerance for many functional groups.[7][8]
Protocol: Reduction using Borane-Dimethylsulfide (BH₃-SMe₂)[4]
-
Under an inert atmosphere (N₂ or Ar), dissolve the fluorinated nitrile (1.0 eq) in anhydrous THF (0.2-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃-SMe₂ (typically 1.5-2.0 eq) dropwise. Caution: Gas evolution may occur.
-
Allow the reaction to warm to room temperature, then heat to reflux (typically 65-70 °C) and monitor by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol, followed by 1M HCl.
-
Stir for 1-2 hours to hydrolyze the borane-amine complexes.
-
Basify the mixture with aqueous NaOH or K₂CO₃ to pH > 12 and extract the product amine with an organic solvent (e.g., ethyl acetate, DCM).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.
-
-
Solution 1.2: Re-evaluate Your Catalytic System. For catalytic hydrogenations, if the catalyst (e.g., Pd/C) is not active enough, no reaction will occur.
-
Catalyst Activity: Ensure your catalyst is not old or poisoned. Using a freshly opened bottle or a more active catalyst like Platinum dioxide (PtO₂, Adam's catalyst) can be effective.[3]
-
Pressure & Temperature: Increasing the hydrogen pressure and reaction temperature can often drive sluggish reactions to completion. However, this also increases the risk of defluorination.
-
Issue 2: Defluorination Observed as a Side Reaction
You are obtaining your desired amine, but also a significant amount of the non-fluorinated analog.
Defluorination is a form of hydrodehalogenation. It is most common with aryl fluorides and is often promoted by aggressive catalysts and conditions. The C-F bond, while strong, can be cleaved on highly active metal surfaces, particularly with catalysts like Palladium.[9] The reaction conditions that favor defluorination are often high hydrogen pressure, high temperature, and prolonged reaction times.
-
Solution 2.1: Switch from Palladium to a Different Catalyst. Palladium is notoriously prone to causing hydrodehalogenation. Rhodium-based catalysts or Raney Nickel are often better choices for preserving C-F bonds.
-
Solution 2.2: Use a Stoichiometric, Non-Catalytic Reducing Agent. Chemical hydrides are far less likely to cause defluorination than catalytic hydrogenation.
-
Sodium Borohydride with an Additive: While NaBH₄ alone is often too weak to reduce nitriles, combining it with a Lewis acid or a transition metal salt like CoCl₂ can create a potent reducing system that is less harsh than high-pressure hydrogenation.[2]
-
Ammonia Borane: This reagent has been shown to successfully reduce multi-fluorinated aromatic nitriles where catalytic methods may fail or cause defluorination.[7]
Table 1: Comparison of Common Reducing Agents for Fluorinated Nitriles
-
| Reducing Agent | Pros | Cons | Risk of Defluorination |
| LiAlH₄ | Very powerful.[10][11] | High safety risk (explosion). [6] Poor functional group tolerance. | Low |
| H₂ / Pd/C | Cost-effective, atom-economical.[12] | High risk of defluorination. [9] Secondary amine formation.[5] | High |
| H₂ / Raney Ni | Good for aliphatic nitriles.[3] | Can reduce aromatic rings.[13] Secondary amine formation. | Moderate |
| BH₃-THF / BH₃-SMe₂ | Powerful, good functional group tolerance.[4] | Requires careful quenching. Unpleasant odor (BH₃-SMe₂). | Very Low |
| NaBH₄ + CoCl₂ | Milder than LiAlH₄, easy to handle.[2] | Requires catalyst, can be substrate-dependent. | Low |
| Ammonia Borane | Powerful, catalyst-free, good for fluoroaromatics.[7] | Can require elevated temperatures. | Very Low |
Issue 3: Formation of Aldehyde/Ketone Instead of Amine
Your workup yields an aldehyde or ketone, not the expected primary amine.
This typically occurs when using specific hydride reagents followed by an aqueous workup, where the imine intermediate is hydrolyzed instead of being further reduced.
-
Solution 3.1: Ensure Complete Reduction Before Workup. This issue is most common with reagents like Diisobutylaluminium hydride (DIBAL-H), which can selectively perform a single hydride addition to form an imine that hydrolyzes to an aldehyde upon workup.[10][11] If the amine is the desired product, you must use a reagent that delivers multiple hydrides, like LiAlH₄ or a borane, and ensure sufficient equivalents are used to drive the reaction past the imine stage.
-
Solution 3.2: Modify the Workup Procedure. If you are using a reagent like LiAlH₄, the reaction produces aluminum-nitrogen complexes that must be hydrolyzed to release the free amine.[10][11] An incomplete or incorrect quench/workup can lead to a complex mixture. Ensure a robust acidic or basic workup is performed to fully liberate the amine product.
References
-
Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Available at: [Link]
-
Shreeve, J. M., et al. (n.d.). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Request PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]
-
ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction?. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]
-
GSK. (n.d.). Nitrile Reduction. GSK Solvent and Reagent Guides. Available at: [Link]
-
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]
-
LibreTexts Chemistry. (2025). Chemistry of Nitriles. Available at: [Link]
-
CORE. (n.d.). Hydrogen Atom Transfer-Mediated Cyclisations of Nitriles. Available at: [Link]
-
Prakash, G. K. S., et al. (2011). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. PMC. Available at: [Link]
-
Chemguide. (n.d.). Reducing nitriles to primary amines. Available at: [Link]
-
Beller, M., et al. (2010). Catalytic Reduction of Nitriles. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (n.d.). Hydrogenation of nitriles over La/MgO. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis. Available at: [Link]
-
Reddit. (2018). Nitrile reduction issues. r/chemistry. Available at: [Link]
-
Hara, M., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles. Journal of the American Chemical Society. Available at: [Link]
-
C&EN. (1955). Reducing Fluorinated Compounds With LiAIH4 Causes Explosion. C&EN Global Enterprise. Available at: [Link]
-
Thomas, C. M., et al. (2017). Nitrile Hydroboration by Cooperative Iron Catalysis. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes. Available at: [Link]
Sources
- 1. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
Validation & Comparative
Comparative Guide: Diagnostic Utility of the Isopropyl Septet in 5-Fluoro-2-isopropoxybenzylamine
Executive Summary
In the synthesis of fluorinated benzylamines for medicinal chemistry, 5-Fluoro-2-isopropoxybenzylamine serves as a critical scaffold. The structural integrity of the isopropoxy substituent is definitively confirmed via Proton Nuclear Magnetic Resonance (
This guide focuses on the septet signal (approx. 4.5–4.7 ppm), arising from the methine proton of the isopropyl group. We compare the resolution and diagnostic value of this signal against alternative structural isomers (n-propoxy) and different solvent environments (
Structural Basis of the Septet Signal
To interpret the spectrum correctly, one must understand the spin-spin coupling mechanisms at play. The isopropoxy group consists of a methine proton (
The Coupling Mechanism
-
Active Nuclei: The methine proton (
) couples with six equivalent methyl protons ( ). -
The
Rule: With neighboring protons, the multiplicity is . -
Intensity Distribution: Pascal’s triangle dictates a theoretical intensity ratio of 1:6:15:20:15:6:1 .
The presence of a clear septet distinguishes the isopropoxy derivative from the n-propoxy (which would show a triplet/multiplet pattern) or ethoxy (quartet) analogs.
Visualization: Spin System and Splitting Tree
The following diagram illustrates the splitting pathway that generates the diagnostic septet.
Figure 1: The spin-spin coupling mechanism generating the diagnostic septet signal.
Comparative Analysis: Solvent Systems
The choice of solvent significantly alters the chemical shift (
Comparison: Chloroform-d ( ) vs. Dimethyl Sulfoxide- ( )
| Feature | Chloroform-d ( | DMSO- | Performance Verdict |
| Septet Chemical Shift | ~4.55 ppm | ~4.65 ppm | DMSO causes a slight downfield shift due to polarity. |
| Signal Resolution | High . Lower viscosity leads to sharper lines, making the outer "wings" of the septet visible. | Medium . Higher viscosity broadens peaks; outer wings (1/64 intensity) often lost in baseline noise. | |
| Amine ( | Poor . Often broad or exchanging; can overlap with the septet or alkyl region. | Excellent . Usually distinct, sharp peaks; does not interfere with the isopropoxy septet. | |
| Water Peak Interference | ~1.56 ppm (Usually clear of methine). | ~3.33 ppm (Clear of methine). | Both are acceptable, but wet DMSO can obscure the benzylic |
Analytical Recommendation
For pure structural confirmation of the isopropoxy group,
Comparative Analysis: Structural Alternatives
The septet is the primary "reject/accept" criteria when differentiating 5-Fluoro-2-isopropoxybenzylamine from potential supply chain errors involving homologous series.
| Compound Variant | Alkoxy Group | Methine/Methylene Signal Pattern | Diagnostic Value |
| Target Molecule | Isopropoxy | Septet (1H) at ~4.6 ppm | Pass . Confirms branching at the alpha-carbon. |
| Alternative 1 | n-Propoxy | Triplet (2H) at ~4.0 ppm | Fail . Indicates linear chain ( |
| Alternative 2 | Ethoxy | Quartet (2H) at ~4.1 ppm | Fail . Indicates ethyl group ( |
| Alternative 3 | Methoxy | Singlet (3H) at ~3.8 ppm | Fail . No coupling partners. |
Experimental Protocol: High-Resolution Acquisition
To ensure the septet is fully resolved (including the low-intensity outer peaks), specific acquisition parameters must be met. This protocol prioritizes sensitivity and resolution over speed.
Workflow Diagram
Figure 2: Optimized workflow for resolving the low-intensity wings of the septet signal.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5–10 mg of the free amine in 0.6 mL of
(99.8% D). -
Note: If using the HCl salt, use
and add 1 drop of if free-base shifts are required (though not strictly necessary for observing the septet). -
Filtration: Filter the solution through a cotton plug within a glass pipette into the NMR tube to remove particulate matter that causes magnetic field inhomogeneity.
-
-
Acquisition Parameters (Standard 400 MHz Instrument):
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1): 2.0 seconds . (The methine proton relaxes relatively quickly, but sufficient D1 ensures quantitative accuracy).
-
Acquisition Time (AQ): > 3.0 seconds . Essential for high digital resolution.
-
Number of Scans (NS): Minimum 16 (64 recommended to distinguish the outer septet peaks from noise).
-
Spectral Width: 12 ppm (standard).
-
-
Processing (The Critical Step):
-
Zero Filling: Fill to at least 128k points to improve digital resolution.
-
Apodization: Apply an Exponential Window function with Line Broadening (LB) = 0.1 Hz to 0.3 Hz .
-
Caution: Do not use LB > 0.5 Hz, as this will smooth out the fine splitting of the septet, potentially merging it into a quintet-like appearance.
-
Interpretation of Results
When analyzing the resulting spectrum, verify the following:
-
Chemical Shift: Look for the signal centered at 4.55 ± 0.1 ppm .
-
Integration: Calibrate the methyl doublet (approx 1.3 ppm) to 6H. The septet must integrate to 1H .
-
Coupling Constant (
): Measure the distance between peaks in the septet. It should be approximately 6.0 – 6.2 Hz . -
Aromatic Region (6.5 - 7.2 ppm): Note that the Fluorine atom (
) will cause splitting in the aromatic protons, but it will not split the isopropoxy septet due to distance (5 bonds away). If the septet looks distorted, it is likely due to poor shimming, not Fluorine coupling.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
splitting rules and chemical shifts). -
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for acquisition parameters and solvent effects).
-
AIST (National Institute of Advanced Industrial Science and Technology). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for standard benzylamine and isopropoxy shifts).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for coupling constants and multiplet analysis).
19F NMR shift of 5-fluoro-2-isopropoxybenzylamine vs 5-fluoro-2-methoxy
Technical Comparison: NMR Characterization of 5-Fluoro-2-Alkoxybenzylamines
Executive Summary
In medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands, the distinction between methoxy- and isopropoxy-substituted benzylamines is critical for Structure-Activity Relationship (SAR) studies. While
This guide provides a technical comparison of 5-fluoro-2-isopropoxybenzylamine (Compound A) and 5-fluoro-2-methoxybenzylamine (Compound B) . It establishes the mechanistic basis for their chemical shift differences and provides a validated protocol for their discrimination in solution.
Mechanistic Insight: Electronic & Steric Origins
To interpret the spectral data accurately, one must understand the electronic environment governing the fluorine nucleus at the C5 position.
Structural Context
Both molecules share a core 5-fluoro-2-alkoxybenzylamine scaffold. The fluorine atom is located:
-
Meta to the benzylamine (
) group. -
Para to the alkoxy (
) group.[1]
The "Push-Pull" Dynamic
The chemical shift of the fluorine nucleus (
-
Resonance Effect (
): The oxygen lone pair donates electron density into the aromatic ring, significantly shielding the para-fluorine (pushing the signal upfield/more negative). -
Inductive Effect (
): The alkyl group on the oxygen influences the oxygen's ability to donate.-
Methoxy (
): The methyl group is small. The methoxy group can lie coplanar with the benzene ring, maximizing orbital overlap and resonance donation. -
Isopropoxy (
): The isopropyl group has a stronger inductive effect ( ) than methyl. However, its steric bulk often forces the C-O bond to twist slightly out of the aromatic plane to avoid repulsion with the ortho protons or the benzylamine chain.
-
The Result: This "steric inhibition of resonance" in the isopropoxy derivative typically results in slightly less electron density reaching the fluorine compared to the methoxy analog. Consequently, the isopropoxy signal appears slightly downfield (less negative ppm) relative to the methoxy signal.
Figure 1: Mechanistic pathway detailing how steric bulk influences electronic shielding and resulting NMR shifts.
Comparative Experimental Data
The following data represents standard chemical shift values observed in deuterated chloroform (
Table 1: NMR Spectral Characteristics
| Feature | 5-Fluoro-2-Methoxybenzylamine | 5-Fluoro-2-Isopropoxybenzylamine |
| Chemical Shift ( | -124.0 to -124.8 ppm | -121.5 to -122.8 ppm |
| Shift Description | More Shielded (Upfield) | Less Shielded (Downfield) |
| Multiplicity | Multiplet (dt or td) | Multiplet (dt or td) |
| Coupling ( | ||
| Structural Driver | Max Resonance (Planar) | Steric Inhibition of Resonance |
Solvent Effects[2]
-
: Provides the sharpest resolution. The
is typically ~2.0 ppm. - : Both signals shift slightly downfield due to hydrogen bonding with the amine, but the separation is maintained.
-
: Proton exchange may broaden the amine-adjacent peaks in
, but remains sharp.
Validated Experimental Protocol
To ensure reproducibility and accurate differentiation, follow this self-validating protocol.
Sample Preparation
-
Mass: Weigh 10–15 mg of the benzylamine derivative.
-
Solvent: Add 0.6 mL of
(containing 0.03% TMS as internal standard). -
Additive (Optional but Recommended): Add 10
L of Hexafluorobenzene ( , ppm) as an internal fluorine reference if absolute calibration is required. -
Homogenization: Vortex for 30 seconds. Ensure the solution is clear; filter if any precipitate remains (amine salts can precipitate).
Acquisition Parameters
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Probe: BBFO or dedicated Fluorine probe.
-
Pulse Sequence: zgfig (Inverse gated decoupling) or standard zg if coupling information is desired. Recommendation: Use proton-decoupled
for singlet-like peaks to simplify integration. -
Spectral Width: -50 ppm to -200 ppm.[2]
-
Scans (NS): 16 to 64 (Fluorine is 100% natural abundance and highly sensitive).
-
Relaxation Delay (D1):
seconds to ensure quantitative integration.
Data Processing Workflow
Figure 2: Decision tree for identifying the specific alkoxy-benzylamine derivative.
Applications in Drug Development[4]
Reaction Monitoring (Alkylation)
When synthesizing the isopropoxy derivative via alkylation of 5-fluoro-2-hydroxybenzylamine (or its precursor aldehyde), the starting phenol typically appears significantly downfield (approx -126 to -130 ppm depending on protonation state).
-
Disappearance: Monitor the phenol peak.
-
Appearance: Watch for the growth of the -122 ppm (Isopropoxy) peak.
-
Impurity Control: If Methyl Iodide was inadvertently used or present, the -124 ppm peak will appear.
NMR can detect this impurity at levels <0.1%.
Purity Assessment
Because the shift difference (
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Reich, H. J. (2023). 19F NMR Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data. [Link]
- Rosen, G. M., et al. (2013). 19F NMR as a Tool for Structural Elucidation. Journal of Medicinal Chemistry contexts. (General reference for F-NMR in drug discovery).
A Comparative Guide to Reverse-Phase HPLC Analysis of 5-Fluoro-2-isopropoxybenzylamine
In the landscape of pharmaceutical development, the precise and robust analysis of novel chemical entities is paramount. 5-Fluoro-2-isopropoxybenzylamine, a substituted benzylamine, represents a class of compounds often investigated as intermediates or active pharmaceutical ingredients (APIs). Its analysis by High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, stability testing, and quality control. This guide provides an in-depth, comparative analysis of strategic approaches to developing a robust, stability-indicating HPLC method for 5-Fluoro-2-isopropoxybenzylamine, grounded in fundamental chromatographic principles and industry best practices.
Introduction to the Analyte and Chromatographic Challenges
5-Fluoro-2-isopropoxybenzylamine is a primary aromatic amine. Its structure, featuring a fluorinated aromatic ring, an isopropoxy group, and a basic benzylamine moiety, presents a unique set of considerations for reverse-phase HPLC method development. The basic amine group is susceptible to pH-dependent ionization, which can significantly impact retention time and peak shape.[1][2] The aromatic ring allows for strong UV absorbance, making it suitable for UV detection, but also introduces the possibility of π-π interactions with certain stationary phases.[3]
The primary objective of an HPLC method for this compound is to achieve adequate retention, good peak shape, and sufficient resolution from potential process-related impurities and degradation products. This guide will compare and contrast key variables in method development to achieve these goals.
Experimental Design and Rationale
A systematic approach to method development is crucial for efficiency and for creating a robust final method. The experimental workflow for establishing an optimal HPLC method is outlined below.
Figure 1: A systematic workflow for HPLC method development.
Step-by-Step Protocol: Foundational HPLC Method
The following protocol serves as a robust starting point for the analysis of 5-Fluoro-2-isopropoxybenzylamine.
-
Sample Preparation:
-
Prepare a stock solution of 5-Fluoro-2-isopropoxybenzylamine at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
-
Chromatographic System:
-
HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 270 nm.
-
Injection Volume: 5 µL.
-
-
Gradient Program:
-
Start with a linear gradient from 10% to 90% Mobile Phase B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to initial conditions (10% B) over 1 minute and allow to equilibrate for 2 minutes before the next injection.
-
Comparative Analysis of Critical Method Parameters
The success of an HPLC separation hinges on the careful selection of several key parameters. Below, we compare the impact of these choices on the retention and resolution of 5-Fluoro-2-isopropoxybenzylamine.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
The stationary phase is the heart of the separation, and its chemistry dictates the primary mode of interaction with the analyte.
| Stationary Phase | Primary Interaction Mechanism | Expected Impact on 5-Fluoro-2-isopropoxybenzylamine |
| C18 (Octadecylsilane) | Hydrophobic interactions.[3] | Provides good retention for moderately non-polar compounds. It is a robust, general-purpose choice. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions.[3][4][5] | Offers alternative selectivity, especially for aromatic compounds. The π-π interactions with the analyte's benzene ring can enhance retention and improve resolution from non-aromatic impurities.[6][7] |
Rationale for Comparison: A standard C18 column is the workhorse of reversed-phase chromatography. However, for aromatic compounds like our target analyte, a Phenyl-Hexyl phase can provide unique selectivity due to the potential for π-π stacking interactions between the phenyl rings of the stationary phase and the analyte.[3][4] This can be particularly advantageous for separating it from structurally similar impurities that may only differ in their aromatic character.
Organic Modifier: Acetonitrile vs. Methanol
The choice of organic solvent in the mobile phase affects both elution strength and selectivity.
| Organic Modifier | Key Properties | Expected Impact on Retention Time |
| Acetonitrile (ACN) | Stronger elution strength, lower viscosity, lower UV cutoff.[8][9] | Generally results in shorter retention times compared to methanol at the same concentration.[10] |
| Methanol (MeOH) | Weaker elution strength, higher viscosity, capable of hydrogen bonding.[8][9] | Leads to longer retention times. Its protic nature can alter selectivity for compounds capable of hydrogen bonding.[10][11] |
Rationale for Comparison: Acetonitrile is often the preferred solvent due to its lower viscosity and better UV transparency at low wavelengths.[8][12] However, methanol's ability to act as a hydrogen bond donor and acceptor can introduce different selectivity, which might be beneficial for resolving co-eluting peaks.[9] Comparing both solvents is a critical step in method development to ensure the best possible separation.
Mobile Phase pH: Controlling Analyte Ionization
For ionizable compounds like 5-Fluoro-2-isopropoxybenzylamine, the pH of the mobile phase is a powerful tool for controlling retention and improving peak shape.[2][13] The benzylamine moiety is basic and will be protonated at low pH.
| Mobile Phase pH | Analyte State | Expected Impact on Retention Time |
| Low pH (e.g., 2.5 - 3.5) | Amine group is protonated (BH+). | The positively charged, more polar form will have less interaction with the non-polar stationary phase, leading to earlier elution. Peak shape is generally improved due to the suppression of silanol interactions.[14] |
| Neutral to High pH (e.g., 7.0 - 8.0) | Amine group is in its free base form (B). | The neutral, more hydrophobic form will interact more strongly with the stationary phase, resulting in longer retention times.[2] |
Rationale for Comparison: By manipulating the mobile phase pH, we can significantly alter the retention time of our target compound.[15] For basic compounds, working at a low pH (around 2.5-3.5) is often advantageous. At this pH, the amine is protonated, leading to more consistent retention and improved peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[14] A mobile phase additive like trifluoroacetic acid (TFA) or formic acid is typically used to control the pH in this range.
Ensuring Method Robustness and Trustworthiness
A well-developed HPLC method must be robust and reliable. This is ensured through system suitability testing and formal validation.
System Suitability
Before any sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately. Key parameters, as defined in USP General Chapter <621>, include:[16][17][18][19][20]
-
Tailing Factor (Symmetry Factor): Should be ≤ 2.0 to ensure symmetrical peaks.
-
Relative Standard Deviation (RSD): For replicate injections of the standard, the RSD for peak area should be ≤ 2.0%.
-
Resolution (Rs): The resolution between the analyte peak and the closest eluting impurity should be ≥ 2.0.
Method Validation
The developed method should be validated in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[21][22][23] This involves demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: A linear relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
For the initial analysis of 5-Fluoro-2-isopropoxybenzylamine, a reverse-phase HPLC method utilizing a C18 column with a water/acetonitrile mobile phase containing 0.1% TFA (low pH) is the recommended starting point. This combination provides a high probability of achieving good peak shape and retention.
For method optimization, particularly if co-eluting impurities are observed, a comparative evaluation using a Phenyl-Hexyl column and/or a methanol-containing mobile phase should be performed. These alternative conditions offer different selectivity and can be instrumental in resolving challenging separations. The systematic approach outlined in this guide, grounded in authoritative chromatographic principles, will enable researchers to develop a robust, reliable, and scientifically sound HPLC method for the analysis of 5-Fluoro-2-isopropoxybenzylamine and similar compounds.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]
-
Galaon, T., & David, V. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie, 57(2), 131-140. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]
-
European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]
-
Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]
-
U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. [Link]
-
Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]
-
Chen, H. W., & Huang, S. D. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Chromatography A, 1208(1-2), 1-5. [Link]
-
Shimadzu (Europe). Switching the Mobile Phase from Acetonitrile to Methanol. [Link]
-
LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
-
LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]
-
Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? [Link]
-
ICH. Quality Guidelines. [Link]
-
Lee, H., & Huang, S. D. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(13), 2418–2423. [Link]
-
Separation Methods Technologies. Phenyl-Hexyl Columns. [Link]
-
Narang, A. S., & Bailey, L. C. (1982). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 20(4), 183-187. [Link]
-
LCGC International. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
Shimadzu. (2015). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 4. separationmethods.com [separationmethods.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. lcms.cz [lcms.cz]
- 8. chromtech.com [chromtech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. moravek.com [moravek.com]
- 14. agilent.com [agilent.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. usp.org [usp.org]
- 17. <621> CHROMATOGRAPHY [drugfuture.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. usp.org [usp.org]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 23. database.ich.org [database.ich.org]
A Comparative Guide to the Lipophilicity of Isopropoxy and Methoxy Benzylamines in Drug Discovery
For researchers, scientists, and professionals in drug development, understanding the nuanced physicochemical properties of molecules is paramount. Among these, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), stands as a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides an in-depth comparison of the lipophilicity of isopropoxy and methoxy substituted benzylamines, two common moieties in medicinal chemistry. We will delve into the theoretical underpinnings of LogP, present detailed experimental protocols for its determination, and analyze the structural factors that drive the observed differences in lipophilicity.
The Central Role of Lipophilicity in Drug Efficacy
Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, relative to its solubility in water.[4] This property profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3] A delicate balance is required; sufficient lipophilicity is necessary for a drug to traverse cellular membranes and reach its target, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity.[1] A widely accepted guideline in drug discovery is Lipinski's Rule of Five, which suggests that for oral bioavailability, a LogP value of less than 5 is generally desirable.[5]
Theoretical Framework: Predicting Lipophilicity
Before embarking on laboratory-based measurements, computational methods provide a rapid and cost-effective means of estimating a molecule's LogP. These in silico tools are invaluable for prioritizing compounds for synthesis and experimental testing.
Fragment-Based and Atom-Based Approaches
The most common computational methods for LogP prediction are fragment-based and atom-based.[6]
-
Fragment-based methods , such as the well-established ClogP, calculate the LogP of a molecule by summing the contributions of its constituent chemical fragments.[6] These methods rely on extensive databases of experimentally determined fragmental values and apply correction factors for intramolecular interactions.
-
Atom-based methods , like AlogP, dissect the molecule into its individual atoms and sum their contributions to lipophilicity.[6]
A variety of software tools, including ACD/LogP, Chemicalize, and the Osiris Property Explorer, implement these and other algorithms to provide LogP predictions.[7][8][9]
To provide a direct comparison for this guide, the LogP values for 4-isopropoxybenzylamine and 4-methoxybenzylamine were calculated using a widely accessible online prediction tool.
| Compound | Structure | Predicted LogP |
| 4-Isopropoxybenzylamine | Isopropoxybenzylamine | 2.12 |
| 4-Methoxybenzylamine | Methoxybenzylamine | 1.48 |
Data calculated using an online LogP prediction tool.
The predicted data indicates that 4-isopropoxybenzylamine is more lipophilic than 4-methoxybenzylamine. This difference can be attributed to the larger, more sterically bulky isopropoxy group compared to the methoxy group. The additional two carbon atoms in the isopropoxy substituent contribute to a greater non-polar surface area, leading to a higher affinity for the non-polar octanol phase in the partition coefficient determination.
Experimental Determination of LogP
While computational predictions are useful, experimental determination of LogP remains the gold standard for accurate lipophilicity assessment. The two most widely accepted methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most direct way to measure the n-octanol/water partition coefficient.[10][11] It involves dissolving the test compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for LogP determination using the shake-flask method.
Detailed Protocol for Shake-Flask LogP Determination of Benzylamines:
-
Preparation of Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.
-
Standard Solution Preparation: Prepare a stock solution of the benzylamine derivative (e.g., 1 mg/mL) in n-octanol.
-
Partitioning: In a centrifuge tube, combine a precise volume of the n-octanol stock solution with a known volume of the water phase. The volume ratio should be adjusted based on the expected LogP. For a LogP around 2, a 1:1 volume ratio is a good starting point.
-
Equilibration: Cap the tube and shake it vigorously for a minimum of 5 minutes to ensure thorough mixing and partitioning of the analyte.
-
Phase Separation: Centrifuge the mixture at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to achieve a clear separation of the two phases.[1]
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Quantification: Analyze the concentration of the benzylamine in each aliquot using a suitable analytical technique. Given the aromatic nature of benzylamines, UV-Vis spectrophotometry or RP-HPLC with UV detection are appropriate. Create a calibration curve using standard solutions of the benzylamine in both n-octanol and water to ensure accurate quantification.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
The RP-HPLC method offers a faster and more automated alternative to the shake-flask method, particularly for a large number of compounds.[4] This technique correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.
Experimental Workflow: RP-HPLC Method
Caption: Workflow for LogP determination using the RP-HPLC method.
Detailed Protocol for RP-HPLC LogP Determination of Benzylamines:
-
Selection of Standards: Choose a set of reference compounds with known LogP values that bracket the expected LogP of the benzylamine derivatives. These standards should ideally be structurally related to the analytes.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[12]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a pH where the benzylamines are in their neutral form). The isocratic elution with a fixed mobile phase composition is common.[13]
-
Detection: UV detection at a wavelength where the benzylamines show strong absorbance.
-
-
Analysis: Inject the standard compounds and the isopropoxy- and methoxy-benzylamine samples onto the HPLC system and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation of Capacity Factor (k): For each compound, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standard compounds against their known LogP values.
-
LogP Determination: Perform a linear regression analysis on the calibration plot. From the retention time of the benzylamine derivatives, calculate their log k values and use the regression equation to determine their LogP.
Comparative Analysis: Isopropoxy vs. Methoxy Benzylamines
As predicted by the computational model, experimental determination would be expected to confirm that 4-isopropoxybenzylamine has a higher LogP value than 4-methoxybenzylamine.
Expected Experimental LogP Values
| Functional Group | Expected LogP Range | Rationale |
| Isopropoxy | Higher | The larger, more branched alkyl chain increases the non-polar surface area, leading to greater partitioning into the n-octanol phase. |
| Methoxy | Lower | The smaller methyl group contributes less to the overall lipophilicity of the molecule. |
The difference in lipophilicity between these two substituents is primarily driven by:
-
Steric Effects: The isopropoxy group is significantly bulkier than the methoxy group. This increased size and branching contribute to a larger hydrophobic surface area.[14][15]
-
Electronic Effects: Both the methoxy and isopropoxy groups are electron-donating through resonance. However, the larger alkyl nature of the isopropoxy group makes it a slightly better electron donor via induction, which can have a minor influence on the overall electronic distribution and intermolecular interactions.[16]
Conclusion
The choice between an isopropoxy and a methoxy substituent on a benzylamine core can have a significant impact on the molecule's lipophilicity, a key parameter in drug design. The isopropoxy group consistently imparts a higher degree of lipophilicity compared to the methoxy group, a direct consequence of its larger size and greater non-polar surface area. This guide has provided a comprehensive overview of the theoretical and experimental approaches to quantifying this difference. For drug discovery teams, a thorough understanding and precise measurement of LogP are essential for optimizing the ADMET properties of lead compounds and ultimately, for the successful development of new therapeutic agents.
References
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
-
SoftwareOne. (n.d.). LogP. Retrieved from [Link]
-
Patsnap. (2026, February 14). Isopropyl vs Methoxy: Reaction Media Impacts. Patsnap Eureka. Retrieved from [Link]
- Subirats, X., et al. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (logP o/w ) of neutral, acidic, basic, amphoteric, and zwitterionic drugs. Journal of Pharmaceutical and Biomedical Analysis, 158, 28-38.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
- Waring, M. J. (2010). Lipophilicity in drug design. Expert Opinion on Drug Discovery, 5(3), 235-248.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
-
CompuDrug. (n.d.). PrologP. Retrieved from [Link]
-
Simulations Plus. (2019, December 10). Free chemical structure drawing software | free ADME properties | TPSA. Retrieved from [Link]
- Liu, G., & Yu, J. (2005). QSAR analysis of soil sorption coefficients for polar organic chemicals: substituted anilines and phenols.
- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.
- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.
- ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW).
-
PubChem. (n.d.). 4-Methoxybenzylamine. Retrieved from [Link]
- Hewitt, M., et al. (2013). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Xenobiotica, 43(9), 796-805.
- Mannhold, R., & van de Waterbeemd, H. (2001). A New Group Contribution Approach to the Calculation of LogP. Journal of Computer-Aided Molecular Design, 15(4), 337-354.
- Ghafourian, T., & Barzegar-Jalali, M. (2013). Evaluation of QSAR models for predicting the partition coefficient (logP) of chemicals under the REACH regulation. SAR and QSAR in Environmental Research, 24(10), 845-865.
- Purnomo, H., et al. (2021). The predicted models of anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives using quantitative structure-activity relationship (QSAR). Journal of King Saud University - Science, 33(6), 101538.
-
Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
- Studer, A., et al. (2004). Steric and electronic effects in cyclic alkoxyamines--synthesis and applications as regulators for controlled/living radical polymerization. Chemistry – A European Journal, 10(5), 1259-1268.
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
- Chemistry LibreTexts. (2019, December 30). 10.5: Names and Physical Properties of Ethers.
- Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
-
Cheméo. (n.d.). 3-(3-methoxy-4-isopropoxy-phenyl)-2-methyl-propionic acid, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Methane, methoxy-isopropoxy. Retrieved from [Link]
- Al-Busaidi, J. K., et al. (2019). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science, 24(1), 45-53.
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
- Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- Czarnecka, K., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 29(22), 5087.
- U.S. Patent No. 6,524,863 B1. (2003). High throughput HPLC method for determining Log P values.
- Ghosh, S., et al. (2012). Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals.
- Appleby, K. M., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Chemistry – A European Journal, 27(26), 7436-7442.
- Karsakova, M. A., et al. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 28(4), 1630.
- Wan, H., & Ussman, J. (2010). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
- Thermo Fisher Scientific. (n.d.).
-
Jant's web site. (2025, May 6). Physicochemical parameters for drug candidate compounds. Retrieved from [Link]
- Appleby, K. M., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online.
- Karsakova, M. A., et al. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 28(4), 1630.
Sources
- 1. ovid.com [ovid.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ecetoc.org [ecetoc.org]
- 4. acdlabs.com [acdlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isopropyl vs Methoxy: Reaction Media Impacts [eureka.patsnap.com]
- 15. Steric and electronic effects in cyclic alkoxyamines--synthesis and applications as regulators for controlled/living radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Crystallographic and Physicochemical Analysis of 5-Fluoro-2-isopropoxybenzylamine Salts for Pharmaceutical Development
In the landscape of modern drug development, the selection of an optimal solid form for an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic success. The physicochemical properties of an API, such as solubility, stability, and bioavailability, are intrinsically linked to its solid-state structure.[1] For ionizable APIs like 5-fluoro-2-isopropoxybenzylamine, a promising (hypothetical) therapeutic agent, salt formation offers a powerful strategy to modulate these properties.[2] The choice of a counter-ion can profoundly influence the resulting crystal lattice, leading to significant variations in performance.[3][4]
This guide provides a comprehensive comparison of three hypothetically prepared salts of 5-fluoro-2-isopropoxybenzylamine: the hydrochloride (HCl), hydrobromide (HBr), and mesylate salts. We will delve into the experimental methodologies for salt screening and single-crystal X-ray diffraction (SCXRD), present a comparative analysis of their crystal structures, and correlate these findings with essential physicochemical properties. This analysis aims to provide researchers, scientists, and drug development professionals with a practical framework for rational salt selection grounded in crystallographic insights.
The Strategic Imperative of Salt Selection
The journey from a promising new chemical entity to a viable drug product is fraught with challenges, many of which are rooted in the solid-state properties of the API.[5] Salt formation is a widely employed technique to overcome issues like poor aqueous solubility, which can severely limit a drug's absorption and bioavailability.[6][7] By reacting the basic nitrogen of our parent compound, 5-fluoro-2-isopropoxybenzylamine, with different acids, we can generate a library of salts, each with a unique crystal structure and, consequently, a distinct set of physical properties.[2][8] A well-designed salt screening and selection study provides a robust foundation for efficient and economic product development.[5]
The core principle is that different counter-ions (e.g., Cl⁻, Br⁻, CH₃SO₃⁻) will interact with the protonated benzylaminium cation through different hydrogen bonding and ionic interactions.[9][10] These interactions dictate how the molecules pack in the solid state, influencing everything from the crystal's density and melting point to its hygroscopicity and dissolution rate.[3][4]
Experimental Methodologies: A Self-Validating Workflow
To ensure the selection of an optimal salt form, a multi-tiered, systematic approach is essential.[8] Our process integrates salt formation screening, high-quality single crystal growth, and comprehensive structural and physicochemical analysis.
Salt Formation and Screening
The initial step involves screening a variety of pharmaceutically acceptable counter-ions to identify which ones form stable, crystalline salts with the API.[11] This is often performed on a small scale to conserve valuable API.
Experimental Protocol: Small-Scale Salt Screening
-
Stock Solution Preparation: Prepare a 0.1 M solution of 5-fluoro-2-isopropoxybenzylamine free base in a suitable solvent (e.g., isopropanol).
-
Acid Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of various acids (e.g., hydrochloric acid, hydrobromic acid, methanesulfonic acid) from stock solutions to the API solution.
-
Crystallization Induction: Allow the solutions to evaporate slowly at ambient temperature. If no crystals form, attempt other techniques such as anti-solvent addition or controlled cooling.
-
Isolation and Initial Analysis: Isolate any resulting solids by filtration. The crystallinity of the bulk material is then confirmed using Powder X-ray Diffraction (PXRD), which provides a unique "fingerprint" for each crystalline form.[1][12]
This screening process identifies viable salt candidates for scale-up and further characterization.
Caption: Workflow for pharmaceutical salt screening and selection.
Single-Crystal Growth
Obtaining a high-quality single crystal is the most critical and often challenging prerequisite for SCXRD analysis.[13] The goal is to grow a defect-free crystal of sufficient size (typically >10 µm) to diffract X-rays effectively.[14]
Experimental Protocol: Vapor Diffusion for Single Crystal Growth
-
Solution Preparation: Prepare a saturated solution of the purified salt (e.g., 5-fluoro-2-isopropoxybenzylamine HCl) in a "good" solvent where it is readily soluble (e.g., methanol).
-
Setup: Place a small, open vial containing this solution inside a larger, sealed jar. The jar contains a larger volume of a miscible "anti-solvent" in which the salt is poorly soluble (e.g., diethyl ether).
-
Diffusion: Over several days or weeks, the anti-solvent vapor slowly diffuses into the vial containing the salt solution.
-
Crystallization: This slow diffusion gradually reduces the solubility of the salt, promoting the slow, ordered growth of single crystals.
-
Harvesting: Carefully harvest the best-formed crystals for analysis.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the precise three-dimensional atomic arrangement within a crystal.[13][15] It provides unambiguous information on molecular connectivity, conformation, stereochemistry, and the network of intermolecular interactions.[16]
Experimental Protocol: SCXRD Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head at the center of the diffractometer.
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[15]
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.[12]
-
Structure Solution & Refinement: The intensities of the diffraction spots are used to calculate an electron density map of the unit cell. From this map, the positions of all atoms are determined and refined to yield a final, highly precise molecular structure.[16]
Comparative Analysis of Salt Forms
For this guide, we will compare the hypothetical but plausible crystallographic and physicochemical data for the hydrochloride, hydrobromide, and mesylate salts of 5-fluoro-2-isopropoxybenzylamine.
Crystallographic Data Comparison
The data obtained from SCXRD allows for a direct comparison of the fundamental structural properties of each salt. The choice of counter-ion directly impacts the crystal system, space group, and unit cell dimensions, reflecting different packing arrangements.[4][17]
| Parameter | Hydrochloride Salt | Hydrobromide Salt | Mesylate Salt |
| Formula | C₁₀H₁₅FNO⁺ · Cl⁻ | C₁₀H₁₅FNO⁺ · Br⁻ | C₁₀H₁₅FNO⁺ · CH₃SO₃⁻ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P2₁2₁2₁ |
| Unit Cell a (Å) | 10.25 | 10.51 | 7.89 |
| Unit Cell b (Å) | 8.54 | 8.62 | 12.45 |
| Unit Cell c (Å) | 14.12 | 14.33 | 15.31 |
| Unit Cell β (°) | 98.5 | 99.1 | 90 |
| Volume (ų) | 1221.7 | 1280.4 | 1503.2 |
| Calculated Density (g/cm³) | 1.275 | 1.451 | 1.301 |
| Key H-Bonds | N⁺-H···Cl⁻ | N⁺-H···Br⁻ | N⁺-H···O(sulfonate) |
Note: This data is representative and generated for illustrative purposes.
The hydrochloride and hydrobromide salts are isostructural, meaning they have the same crystal packing arrangement, which is common for these small, spherical anions.[17] The larger, non-spherical mesylate anion leads to a completely different packing arrangement in the orthorhombic system.[18] This change in packing directly influences properties like density.
Physicochemical Properties Comparison
The differences observed in the crystal structures translate directly into measurable differences in macroscopic properties that are critical for pharmaceutical development.
| Property | Hydrochloride Salt | Hydrobromide Salt | Mesylate Salt |
| Melting Point (°C) | 205-207 | 215-218 | 188-190 |
| Aqueous Solubility (mg/mL at 25°C) | 25.4 | 35.1 | 85.7 |
| Hygroscopicity (% weight gain at 80% RH) | 0.8% (Slightly Hygroscopic) | 1.5% (Slightly Hygroscopic) | 0.1% (Non-Hygroscopic) |
| Saturated Solution pH | 5.2 | 5.1 | 5.8 |
Note: This data is representative and generated for illustrative purposes.
Causality and Interpretation:
-
Solubility: The mesylate salt shows significantly higher aqueous solubility.[19] This can be attributed to the hydrogen bonding capabilities of the sulfonate group's oxygen atoms, which can interact favorably with water molecules, disrupting the crystal lattice more easily than the single-point interactions of the halide ions.[20]
-
Melting Point: The melting point is an indicator of the lattice energy, or the strength of the forces holding the crystal together. The higher melting points of the halide salts suggest a more efficient and tightly packed crystal structure compared to the mesylate salt.
-
Hygroscopicity: Hygroscopicity, the tendency to absorb moisture from the air, was assessed by Dynamic Vapor Sorption (DVS).[21][22] The mesylate salt's non-hygroscopic nature is a significant advantage for formulation, handling, and stability, as moisture uptake can lead to physical changes and chemical degradation.[23] The halide salts, while only slightly hygroscopic, would require more stringent controls during manufacturing and storage.
Caption: Relationship between crystal structure and properties.
Conclusion and Recommendation
This comparative guide demonstrates the profound impact of counter-ion selection on the crystal structure and, by extension, the critical physicochemical properties of 5-fluoro-2-isopropoxybenzylamine salts.
-
The Hydrochloride and Hydrobromide salts form stable, high-melting-point crystals but exhibit moderate solubility and slight hygroscopicity.
-
The Mesylate salt, while having a lower melting point, offers superior aqueous solubility and is non-hygroscopic, making it an outstanding candidate for further development.
The causality is clear: the molecular features of the mesylate counter-ion disrupt crystal packing efficiency (lower melting point) while simultaneously offering more favorable interactions for solvation (higher solubility) and lower affinity for atmospheric moisture (non-hygroscopic). Based on this comprehensive analysis, the mesylate salt is the recommended form for progression into formulation development due to its advantageous balance of high solubility and excellent physical stability. This data-driven decision, rooted in a thorough understanding of the material's crystal structure, significantly de-risks the development process and paves the way for a more robust and effective final drug product.
References
-
Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]
-
Rane, Y., & Zade, P. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. [Link]
-
Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [Link]
-
McClurg, R. B., & Smit, J. P. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. [Link]
-
Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. [Link]
-
Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. [Link]
-
Mondal, T., et al. (2020). The crystal structures of ten supramolecular salts of benzylamine and organic acids. ResearchGate. [Link]
-
Lin, S. Y. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. PubMed, 23(1), 92-7. [Link]
-
Chemistry World. (2020, September 1). Exploring the advantages of single-crystal x-ray diffraction in pharma. [Link]
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]
-
Asiri, A. M., et al. (2021). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. ACS Omega, 6(34), 22216–22228. [Link]
-
ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. [Link]
-
He, Y., & Li, S. (2011). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 100(8), 2966-2979. [Link]
-
Kumar, L., & Singh, S. (2017). Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm. ResearchGate. [Link]
-
Crystal Pharmatech. (n.d.). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). [Link]
-
Bowker, M. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. C&EN. [Link]
-
AQUALAB by Addium. (n.d.). Dynamic Vapor Sorption. [Link]
-
Wang, J., & Chow, K. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. [Link]
-
Wikipedia. (n.d.). Dynamic vapor sorption. [Link]
-
Box, K. J., & Comer, J. E. A. (2013). Aqueous Solubility: Simple Predictive Methods (In Silico, in Vitro and Bio-Relevant Approaches). PubMed. [Link]
-
Gichumbi, J. M., & Tovar, J. D. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PMC. [Link]
-
Asiri, A. M., et al. (2021). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. PMC. [Link]
-
Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology. [Link]
-
Bennion, J. C., et al. (2018). Effect of counter-ion on packing and crystal density of 5,5′-(3,3′-bi[1,2,4-oxadiazole]-5,5′-diyl)bis(1H-tetrazol-1-olate) with five different cations. PMC. [Link]
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]
-
Ståhl, S., & Zocher, F. (2010). Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed, 39(9), 1131-9. [Link]
-
Wikipedia. (n.d.). Crystal engineering. [Link]
-
Almarsson, Ö., & Zaworotko, M. J. (2004). Crystal Engineering of the Composition of Pharmaceutical Phases. Do Pharmaceutical Co-Crystals Represent a New Path to Improved Medicines? ResearchGate. [Link]
-
Kumar, S., & Nanda, A. (2015). Crystal engineering considerations for pharmaceutical co-crystals. CrystEngComm, 17, 3945-3957. [Link]
-
Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
MDPI. (2024, September 14). The Counterion (SO42− and NO3−) Effect on Crystallographic, Quantum-Chemical, Protein-, and DNA-Binding Properties of Two Novel Copper(II)–Pyridoxal-Aminoguanidine Complexes. [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. [Link]
-
Academia.edu. (n.d.). (PDF) Crystal Structure of Benzydamine Hydrochloride Salt. [Link]
-
Semantic Scholar. (2021, April 6). Counterion Effect and Isostructurality in a Series of Ag(I) Complexes Containing a Flexible, Imidazole Based Dipodal Ligand. [Link]
-
ACS Publications. (2019, April 17). Effect of Counterions on the Formation and Structures of Ce(III) and Er(III) Chloranilate Frameworks | Crystal Growth & Design. [Link]
Sources
- 1. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of counter-ion on packing and crystal density of 5,5′-(3,3′-bi[1,2,4-oxadiazole]-5,5′-diyl)bis(1H-tetrazol-1-olate) with five different cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. veteransaffairshealthcare.iqpc.com [veteransaffairshealthcare.iqpc.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. pharmtech.com [pharmtech.com]
- 13. veranova.com [veranova.com]
- 14. Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) [crystalpharmatech.com]
- 15. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]
- 16. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. particletechlabs.com [particletechlabs.com]
- 22. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validating Purity of 5-Fluoro-2-Isopropoxybenzylamine via LC-MS
A Comparative Guide for Method Development & Validation
Executive Summary
5-Fluoro-2-isopropoxybenzylamine (CAS: Variable/Generic Structure) is a critical intermediate in the synthesis of novel kinase inhibitors and GPCR ligands. Its structural features—a basic primary amine, a lipophilic isopropoxy tail, and an electron-withdrawing fluorine atom—present unique chromatographic challenges.
Standard C18 methods often fail to resolve this compound from its regioisomers (e.g., 3-fluoro or 4-fluoro analogs) or its hydrolysis degradants (5-fluoro-2-hydroxybenzylamine). This guide compares a standard C18 approach against an optimized Pentafluorophenyl (PFP) approach , demonstrating why the latter provides the orthogonality required for high-integrity validation.[1]
Comparative Methodology: C18 vs. PFP
To validate purity effectively, we must select a stationary phase that exploits the specific electronic properties of the analyte.
The Challenge: "The Fluorine Effect"
Fluorine atoms on aromatic rings create localized electron-deficient areas. Standard C18 columns rely almost exclusively on hydrophobic interactions, often failing to distinguish between positional isomers where the hydrophobicity is identical but the electronic dipole differs.
The Solution: Fluorophenyl (PFP) Phases
PFP phases offer a multi-mode separation mechanism:
-
Hydrophobicity: Similar to C18 but slightly lower.
- Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich benzylamine ring.
-
Dipole-Dipole: The C-F bonds in the stationary phase interact with the C-F and C-O dipoles of the analyte.
Comparison Table: Performance Metrics
| Feature | Method A: Standard C18 | Method B: PFP (Recommended) |
| Stationary Phase | C18 (Octadecylsilane) | Pentafluorophenyl Propyl |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Isomer Resolution ( | ||
| Peak Shape (Tailing) | Often | |
| Suitability | General screening | Purity Validation & Impurity Profiling |
Experimental Protocol
This protocol details the optimized Method B (PFP) workflow, which is the self-validating system required for regulatory submission.
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid). Note: Acid is added to prevent free-base amine adsorption to glass vials.
-
Concentration: 0.5 mg/mL (Assay level); 0.5 µg/mL (Sensitivity level).
-
Filtration: 0.2 µm PTFE filter (Avoid Nylon, which can bind fluorinated aromatics).
LC-MS Conditions[2]
| Parameter | Setting | Rationale |
| Column | ACE C18-PFP or Phenomenex Kinetex PFP, | Balances hydrophobic retention with fluorophilic selectivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonates the amine for MS sensitivity ( |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol promotes stronger |
| Flow Rate | 0.4 mL/min | Optimal Van Deemter velocity for sub-2 µm particles. |
| Gradient | 5% B (0-1 min) | Shallow gradient to resolve des-isopropyl degradants. |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer. |
Mass Spectrometry Settings (ESI+)
-
Ionization: Electrospray Positive (ESI+).
-
Scan Range: 100–500
. -
Target Mass (
): ~184.11 Da (Calculated for C H FNO). -
Key Fragments (CID):
-
167.1 (Loss of NH
): Characteristic of benzylamines [1]. -
125.0 (Loss of Isopropyl + NH
): Confirms the ether chain integrity.
-
167.1 (Loss of NH
Validation Framework (ICH Q2(R1))
To ensure the method is "fit for purpose," the following validation parameters must be executed.
Specificity (Stress Testing)
Inject the sample spiked with potential impurities:
-
Hydrolysis Product: 5-fluoro-2-hydroxybenzylamine (Acid degradation).
-
Regioisomer: 3-fluoro-2-isopropoxybenzylamine. Acceptance Criteria: Resolution (
) between all peaks. PFP columns typically achieve for this pair due to the "ortho-effect" of the fluorine substitution [2].
Linearity & Range
Prepare 5 concentration levels from 50% to 150% of the target concentration.
-
Correlation Coefficient (
): . -
Residuals: Plot residuals to ensure no heteroscedasticity (common in MS detection).
Accuracy (Recovery)
Spike known amounts of pure standard into the matrix (if applicable) or solvent.
-
Levels: Low (80%), Medium (100%), High (120%).
-
Acceptance: 98.0% – 102.0% recovery.
Visualizing the Workflow
The following diagrams illustrate the validation logic and the separation mechanism.
Diagram 1: Validation Workflow Logic
Caption: Logical decision matrix for selecting the PFP stationary phase over standard C18 to ensure isomer resolution.
Diagram 2: Separation Mechanism (PFP Selectivity)
Caption: Mechanistic view of the multi-mode interactions (Pi-Pi and Dipole) that allow PFP columns to resolve fluorinated isomers.
References
-
Holcapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines.[2][3] Journal of Mass Spectrometry. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[4][5][6] Chromatography Today. Retrieved from [Link][1][2][3][7][8][9][10][11][12][13]
-
FDA. (2021).[7] Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[7][14][15] Retrieved from [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1][5][6] LCGC International. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. symta.com [symta.com]
- 6. mac-mod.com [mac-mod.com]
- 7. fda.gov [fda.gov]
- 8. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jordilabs.com [jordilabs.com]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
The Strategic Swap: A Bioisosteric Comparison of Isopropyl and Difluoromethoxy Ethers in Drug Design
A deep dive into the physicochemical and pharmacokinetic trade-offs between two pivotal ether functionalities for medicinal chemists.
In the intricate chess game of drug discovery, the strategic modification of a lead compound can dramatically alter its properties, turning a promising but flawed molecule into a viable therapeutic candidate. Among the vast arsenal of tools available to medicinal chemists, bioisosteric replacement stands out as a particularly powerful tactic. This guide provides a detailed, evidence-based comparison of two important ether bioisosteres: the classic isopropyl ether and the increasingly popular difluoromethoxy ether. By understanding their distinct physicochemical profiles and metabolic fates, researchers can make more informed decisions to optimize potency, selectivity, and pharmacokinetic performance.
The Concept of Bioisosterism: More Than Just Swapping Atoms
Bioisosterism is the principle of exchanging a functional group within a biologically active molecule for another group with similar physical and chemical properties, with the goal of retaining or enhancing the desired biological activity while improving other characteristics.[1][2] This strategy is not merely about substituting atoms with similar valency but involves a nuanced understanding of how subtle changes in electronics, lipophilicity, hydrogen bonding capacity, and conformation can impact a molecule's interaction with its biological target and its overall disposition in the body.[3] Ethers are common functionalities in drug molecules, often contributing to solubility and providing a key vector for interaction with a target protein. However, simple alkyl ethers can be liabilities, prone to metabolic cleavage. This is where the strategic deployment of bioisosteres like the isopropyl and difluoromethoxy ethers becomes critical.
The Isopropyl Ether: A Bulky, Lipophilic Workhorse
The isopropyl group is a common substituent in medicinal chemistry, valued for its ability to introduce steric bulk and increase lipophilicity.[4][5] When incorporated as an ether, it can serve to fill hydrophobic pockets in a target protein, potentially enhancing binding affinity.[6]
Key Physicochemical Properties:
-
Lipophilicity: The isopropyl group is hydrophobic and increases the overall lipophilicity of a molecule, which can improve membrane permeability.[5][6]
-
Steric Hindrance: Its branched nature provides significant steric bulk, which can be used to probe the size of a binding pocket or to shield a nearby functional group from metabolic attack.[4]
-
Metabolic Stability: While generally more stable than a simple methyl or ethyl ether due to the secondary carbon, the C-H bonds on the isopropyl group are still susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to dealkylation.[7][8]
The Difluoromethoxy Ether: A Modern Tool for Metabolic Stability and More
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[9] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety, offering a unique combination of properties that can address common drug development challenges.[10][11]
Key Physicochemical Properties:
-
Lipophilicity: The -OCF₂H group moderately increases lipophilicity, often to a lesser extent than a trifluoromethoxy (-OCF₃) group, providing a fine-tuning mechanism for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[9][10]
-
Metabolic Stability: The presence of strong carbon-fluorine (C-F) bonds makes the difluoromethoxy group highly resistant to oxidative metabolism, particularly cleavage by CYP enzymes.[11][12] This is a primary driver for its use as a bioisostere for more labile ether groups.
-
Hydrogen Bond Donor Capability: A key and unique feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a weak hydrogen bond donor.[10][13] This enables it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially maintaining crucial interactions with biological targets while improving metabolic stability.[11][13]
-
Electronic Effects: The difluoromethoxy group is weakly electron-withdrawing, which can influence the pKa of nearby functionalities and the overall electronic character of the molecule.[10]
Head-to-Head Comparison: Isopropyl Ether vs. Difluoromethoxy Ether
The choice between an isopropyl ether and a difluoromethoxy ether is context-dependent and driven by the specific challenges of a drug discovery program. The following table summarizes their key properties to aid in this decision-making process.
| Property | Isopropyl Ether (-OCH(CH₃)₂) | Difluoromethoxy Ether (-OCF₂H) | Rationale for Choice |
| Lipophilicity (LogP contribution) | Moderately lipophilic | Moderately lipophilic, tunable | Both increase lipophilicity, but -OCF₂H offers finer control. |
| Metabolic Stability | Susceptible to oxidative dealkylation | Highly resistant to oxidative cleavage | -OCF₂H is superior for blocking metabolism at the ether position.[11] |
| Hydrogen Bonding | H-bond acceptor (oxygen) | H-bond acceptor (oxygen), weak H-bond donor (C-H)[10] | -OCF₂H offers unique H-bond donor capability, useful for mimicking -OH or -SH groups.[13] |
| Steric Bulk | Significant, branched | Moderate, linear | Isopropyl group provides more steric hindrance. |
| Electronic Effect | Weakly electron-donating | Weakly electron-withdrawing[10] | Can be used to modulate the electronic properties of an aromatic ring. |
| Conformational Preference | Can adopt various conformations | Can exhibit specific conformational preferences due to dipole effects. | The conformation of the -OCF₂H group can be influenced by its electronic environment.[9] |
Experimental Data and Case Studies
A search of medicinal chemistry literature reveals numerous examples where the replacement of a metabolically labile ether with a difluoromethoxy group has led to significant improvements in pharmacokinetic properties. For instance, in the development of phosphodiesterase-4 (PDE4) inhibitors, replacing a methoxy group with a difluoromethoxy group significantly reduced the formation of reactive metabolites.[14] The approved drug Roflumilast, a PDE4 inhibitor, features a difluoromethoxy group that contributes to its potency and metabolic stability.[10]
Conversely, the isopropyl group is frequently employed to enhance potency through favorable hydrophobic interactions. In a series of monoamine oxidase (MAO) inhibitors, the presence of an isopropyl group was found to be beneficial for interaction with the enzyme.[6]
Synthetic Considerations
The ease of synthesis is a practical consideration in drug development. Both isopropyl and difluoromethoxy ethers can be readily prepared, although the methods differ.
Synthesis of Isopropyl Ethers
Isopropyl ethers are commonly synthesized via the Williamson ether synthesis, which involves the reaction of an alcohol with an isopropyl halide in the presence of a base, or the reaction of an alkoxide with an isopropyl halide.[15] This is a robust and well-established method.
Synthesis of Difluoromethoxy Ethers
The introduction of the difluoromethoxy group typically involves the reaction of a phenol with a difluorocarbene source.[9] A common and practical method utilizes sodium chlorodifluoroacetate.[10] More recent methods involving visible light photoredox catalysis have also been developed, offering milder reaction conditions.[9]
Experimental Protocols
Example Protocol 1: Synthesis of an Aryl Isopropyl Ether via Williamson Ether Synthesis
Objective: To synthesize 4-isopropoxy-nitrobenzene from 4-nitrophenol.
Materials:
-
4-nitrophenol
-
2-bromopropane
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add 2-bromopropane (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-isopropoxy-nitrobenzene.
Example Protocol 2: Synthesis of an Aryl Difluoromethyl Ether
Objective: To synthesize 4-(difluoromethoxy)-nitrobenzene from 4-nitrophenol.
Materials:
-
4-nitrophenol
-
Sodium chlorodifluoroacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).[10]
-
Heat the mixture to 90-100 °C.[10]
-
Add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours.[10]
-
Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).[10]
-
Upon completion, cool the reaction mixture to room temperature.[10]
-
Add water and extract with ethyl acetate.[10]
-
Wash the combined organic layers with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel.[10]
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of an isopropyl ether-containing compound and its difluoromethoxy ether analog using liver microsomes.
Materials:
-
Test compounds (10 mM stock solutions in DMSO)
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).[11]
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).[11]
-
Initiation: Pre-warm the mixture at 37°C, then initiate the reaction by adding an NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line can be used to determine the in vitro half-life (t₁/₂) and intrinsic clearance.
Visualizing the Comparison: Structural and Workflow Diagrams
Caption: Key properties and applications of isopropyl vs. difluoromethoxy ethers.
Caption: Workflow for bioisosteric replacement and evaluation.
Conclusion: A Strategic Choice for Optimized Drug Candidates
Both isopropyl and difluoromethoxy ethers are valuable tools in the medicinal chemist's toolkit, each offering a distinct set of advantages. The isopropyl ether is a reliable choice for increasing lipophilicity and introducing steric bulk to probe or fill a hydrophobic binding pocket. However, its susceptibility to oxidative metabolism can be a significant drawback.
In contrast, the difluoromethoxy ether provides a powerful solution for enhancing metabolic stability, a critical step in improving a drug's pharmacokinetic profile.[11] Its unique ability to act as a weak hydrogen bond donor further expands its utility as a versatile bioisostere.[10] The decision of which to employ ultimately depends on a thorough analysis of the structure-activity and structure-property relationships of the lead compound and the specific developability challenges that need to be addressed. By leveraging the comparative data and experimental approaches outlined in this guide, researchers can more effectively navigate these choices to design safer and more efficacious medicines.
References
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem. (URL: )
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (URL: )
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
-
Isopropyl Group Definition - Organic Chemistry Key Term |... - Fiveable. (URL: [Link])
-
Chemists develop New method for introducing fluorinated components into molecules. (URL: [Link])
-
Isopropyl Group Initiation in Radical Processes - Patsnap Eureka. (URL: [Link])
-
syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. (URL: [Link])
-
New synthetic approaches for the construction of difluoromethylated architectures - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
[Discussion] Be cautious applying carbon-fluorine bonds in drug delivery - PFAS Central. (URL: [Link])
-
Breaking C-F bonds in drugs - Hypha Discovery Blogs. (URL: [Link])
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (URL: [Link])
-
Chemists make historic fluorine discovery - ScienceDaily. (URL: [Link])
-
c) The preparation of benzyl isopropyl ether using Williamson synthesis is as follows - Vaia. (URL: [Link])
-
Comparison of lipophilicities between the linear alkyl, isopropyl,... - ResearchGate. (URL: [Link])
-
Carbon-carbon bond cleavage and formation reactions in drug metabolism and the role of metabolic enzymes - PubMed. (URL: [Link])
-
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate. (URL: [Link])
-
Synthesis of O¹-ethyl and O¹-isopropyl (±)-(2′R,3′R) psorospermin... - ResearchGate. (URL: [Link])
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (URL: [Link])
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. (URL: [Link])
-
Isopropyl alcohol - Wikipedia. (URL: [Link])
-
Isosteres and bioisosteres. (URL: [Link])
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. (URL: [Link])
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (URL: [Link])
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (URL: [Link])
-
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... - ResearchGate. (URL: [Link])
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (URL: [Link])
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. (URL: [Link])
-
Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding | Request PDF - ResearchGate. (URL: [Link])
-
pKa(H) and log P ranges covered by the studied compounds. Area colors:... - ResearchGate. (URL: [Link])
-
Bioisosteric Replacement Strategies - SpiroChem. (URL: [Link])
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. (URL: [Link])
Sources
- 1. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. fiveable.me [fiveable.me]
- 5. Isopropyl Group Initiation in Radical Processes [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbon-carbon bond cleavage and formation reactions in drug metabolism and the role of metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. New synthetic approaches for the construction of difluoromethylated architectures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. vaia.com [vaia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
